molecular formula C8H6FIO2 B1445588 3-Fluoro-2-iodo-6-methylbenzoic acid CAS No. 1417190-24-9

3-Fluoro-2-iodo-6-methylbenzoic acid

Cat. No.: B1445588
CAS No.: 1417190-24-9
M. Wt: 280.03 g/mol
InChI Key: ADHADRWAMJWATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-iodo-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6FIO2 and its molecular weight is 280.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-iodo-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-iodo-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-iodo-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHADRWAMJWATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-iodo-6-methylbenzoic Acid (CAS: 1417190-24-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Fluoro-2-iodo-6-methylbenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, an iodine atom, and a methyl group on the benzene ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

The strategic incorporation of fluorine and iodine into a single molecular scaffold is of significant interest in drug design. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties.[1][2][3] Concurrently, the iodine atom serves as a versatile handle for a range of cross-coupling reactions, enabling the construction of intricate molecular architectures.[2] This dual functionality makes 3-fluoro-2-iodo-6-methylbenzoic acid a powerful tool for medicinal chemists seeking to fine-tune the properties of drug candidates.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-fluoro-2-iodo-6-methylbenzoic acid is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1417190-24-9[2]
Molecular Formula C₈H₆FIO₂[2]
Molecular Weight 280.03 g/mol [2]
Appearance Off-white solid[5]
Storage Room temperature[2]

Further characterization data, such as melting point, solubility, and detailed spectroscopic information (NMR, IR), are not consistently reported in publicly available literature but can be obtained from commercial suppliers upon request.[6][7]

Synthesis of 3-Fluoro-2-iodo-6-methylbenzoic Acid

The synthesis of 3-fluoro-2-iodo-6-methylbenzoic acid can be achieved through the ortho-iodination of a readily available precursor, 5-fluoro-2-methylbenzoic acid. This transformation is a key step in accessing this valuable building block.

Synthetic Pathway

Synthesis_of_3-Fluoro-2-iodo-6-methylbenzoic_acid start 5-Fluoro-2-methylbenzoic acid product 3-Fluoro-2-iodo-6-methylbenzoic acid start->product ortho-Iodination reagents NIS, Pd(OAc)₂ DMF, 110 °C

A schematic representation of the synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid.
Detailed Experimental Protocol

This protocol is based on a reported palladium-catalyzed ortho-iodination reaction.[1][5]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • N-Iodosuccinimide (NIS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-fluoro-2-methyl-benzoic acid (3.0 g, 19.5 mmol) in 100 mL of DMF, add N-iodosuccinimide (NIS) (4.8 g, 21.4 mmol) and palladium(II) acetate (Pd(OAc)₂) (448 mg, 2 mmol).[5]

  • Stir the reaction mixture at 110 °C for 2 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.[5]

  • Extract the product with ethyl acetate (EA).[5]

  • Collect the organic layer, dry it over sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[5]

  • Purify the crude product by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (PE/EA = 6/1) as the eluent.[5]

  • The final product, 3-fluoro-2-iodo-6-methylbenzoic acid, is obtained as an off-white solid (4.9 g, 89.7% yield).[5]

Characterization:

  • LCMS (ESI+): m/z (M+H)⁺ 281.7[5]

Reactivity and Synthetic Applications

The synthetic utility of 3-fluoro-2-iodo-6-methylbenzoic acid stems from the distinct reactivity of its functional groups. The iodine atom at the ortho position to the carboxylic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular frameworks.[2][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The 2-iodo substituent of 3-fluoro-2-iodo-6-methylbenzoic acid makes it an excellent substrate for this reaction.

Suzuki-Miyaura_Coupling start 3-Fluoro-2-iodo-6-methylbenzoic acid (or its ester derivative) product Substituted Biaryl Compound start->product boronic_acid R-B(OH)₂ boronic_acid->product reagents Pd Catalyst Base

General scheme for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling of a 2-Iodobenzoic Acid Derivative:

This generalized protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[8]

Materials:

  • 3-Fluoro-2-iodo-6-methylbenzoic acid derivative (e.g., methyl ester) (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine the 3-fluoro-2-iodo-6-methylbenzoic acid derivative, arylboronic acid, base, palladium catalyst, and phosphine ligand.[8]

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent mixture via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup and purification by column chromatography.

Heck Reaction

The Heck reaction is another palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. The C-I bond in 3-fluoro-2-iodo-6-methylbenzoic acid is reactive under Heck conditions.

Heck_Reaction start 3-Fluoro-2-iodo-6-methylbenzoic acid (or its ester derivative) product Substituted Alkene start->product alkene Alkene alkene->product reagents Pd Catalyst Base

General scheme for the Heck reaction.

General Considerations for the Heck Reaction:

The Heck reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine.[9] The choice of solvent, ligand, and reaction temperature can significantly influence the outcome of the reaction. For aryl iodides, the reaction often proceeds under milder conditions compared to aryl bromides or chlorides.[10]

Role in Drug Discovery and Development

While specific examples of marketed drugs synthesized directly from 3-fluoro-2-iodo-6-methylbenzoic acid are not readily found in the public domain, its structural motifs are prevalent in a wide range of biologically active compounds. The combination of fluorine and a reactive handle for cross-coupling makes it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][3]

The introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1][11] Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the binding affinity of the molecule to its target protein.[3]

The iodo-substituent provides a strategic point for diversification. Through cross-coupling reactions, a wide array of substituents can be introduced, allowing for the systematic exploration of the structure-activity relationship (SAR) of a particular compound series. This is a critical aspect of the iterative process of drug design and optimization.

Conclusion

3-Fluoro-2-iodo-6-methylbenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its functional groups make it a reliable starting material for the construction of complex molecular architectures. The ability to leverage the unique properties of both fluorine and iodine within a single molecule provides researchers and drug development professionals with a powerful tool to design and synthesize novel therapeutic agents with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the importance of such highly functionalized intermediates is set to increase.

References

  • B-K. (n.d.). 3-Fluoro-2-iodo-6-methylbenzoic acid. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2007). The Heck Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 41-93). John Wiley & Sons, Inc.
  • MDPI. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Mol Divers, 27(4), 1545-1571.
  • National Center for Biotechnology Information. (2021, February 1). The Role of Fluorine in Glycomimetic Drug Design. Chembiochem, 22(3), 488-503.
  • ChemistryViews. (2018, June 5). When Fluorine Meets Iodine. Retrieved from [Link]

  • MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1868.
  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 154.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22895-22923.
  • National Center for Biotechnology Information. (2007, July 25). Two Methods for Direct ortho-Arylation of Benzoic Acids. J. Am. Chem. Soc., 129(33), 10074-10075.
  • National Center for Biotechnology Information. (2020, August 12). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry, 26(45), 10185-10190.
  • ACS Publications. (2017, December 12). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
  • National Center for Biotechnology Information. (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Retrieved from [Link]

Sources

3-Fluoro-2-iodo-6-methylbenzoic Acid: Technical Characterization & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-2-iodo-6-methylbenzoic acid (CAS: 1417190-24-9) is a highly functionalized aromatic building block utilized primarily in the synthesis of complex pharmaceutical intermediates. Characterized by a sterically congested "2,3,6-substitution" pattern, this compound offers unique conformational properties and orthogonal reactivity profiles. The iodine atom at the C2 position serves as a reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C3-fluorine atom modulates lipophilicity and metabolic stability. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols for medicinal chemistry applications.

Physicochemical Characterization

The steric crowding around the carboxylic acid group—flanked by an iodine atom and a methyl group—significantly influences the compound's solubility, acidity, and crystalline packing.

Table 1: Physical & Chemical Properties
PropertyValue / DescriptionSource/Note
CAS Registry Number 1417190-24-9[1][2]
Molecular Formula C₈H₆FIO₂-
Molecular Weight 280.03 g/mol [1]
Appearance White to off-white crystalline powderAnalog-based [3]
Melting Point >140 °C (Predicted)High lattice energy due to halogen bonding
Boiling Point 322.3 ± 30.0 °C (760 mmHg)Predicted [4]
Density 1.98 ± 0.1 g/cm³Predicted [4]
pKa (Acid) 2.8 – 3.2 (Predicted)Enhanced acidity vs. benzoic acid due to ortho-effect
LogP 2.65Lipophilic character [5]
Solubility Soluble in DMSO, MeOH, DMF; Low in water-
Structural Analysis[2]
  • Ortho-Effect: The presence of the bulky Iodine (C2) and Methyl (C6) groups forces the carboxylic acid moiety out of planarity with the benzene ring. This deconjugation typically increases acidity (lower pKa) relative to unsubstituted benzoic acid (pKa 4.2) by inhibiting resonance stabilization of the neutral acid form.

  • Electronic Push-Pull: The C3-Fluorine exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C2-Iodine bond for oxidative addition in metal-catalyzed cycles.

Synthesis Methodologies

Direct iodination of 3-fluoro-6-methylbenzoic acid often yields regioisomeric mixtures due to competing directing effects. The most reliable route for high-purity synthesis is the Sandmeyer Reaction sequence, starting from a 2-amino precursor.

Primary Route: Sandmeyer Sequence

This protocol ensures regiospecific placement of the iodine atom between the carboxylic acid and the fluorine substituent.

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-amino-3-fluoro-6-methylbenzoic acid in 6M HCl at -5°C. Slowly add aqueous NaNO₂ (1.1 equiv) while maintaining temperature <0°C to form the diazonium salt.

  • Iodination: Prepare a solution of KI (2.5 equiv) in water. Slowly add the cold diazonium solution to the KI solution with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature (evolution of N₂ gas). Treat with aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine (indicated by color change from dark red to yellow/white).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize from ethanol/water.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

SynthesisPath Precursor 2-Amino-3-fluoro- 6-methylbenzoic acid Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium Product 3-Fluoro-2-iodo- 6-methylbenzoic acid Diazonium->Product Step1 NaNO₂, HCl < 0°C Step2 KI, H₂O RT

Figure 1: Regioselective synthesis via Sandmeyer reaction to install the iodine at the sterically crowded C2 position.

Chemical Reactivity & Applications[3][4][5]

The utility of 3-Fluoro-2-iodo-6-methylbenzoic acid lies in its orthogonal reactivity . The iodine atom is the primary site for carbon-carbon bond formation, while the carboxylic acid serves as an anchoring group for amidation or esterification.

Cross-Coupling (Suzuki-Miyaura)

The C2-Iodine bond is highly reactive toward Pd(0) oxidative addition, despite the steric hindrance from the ortho-methyl and carboxylic acid groups.

  • Catalyst Recommendation: Use active precatalysts like Pd(dppf)Cl₂ or Pd-PEPPSI-IPr to overcome steric bulk.

  • Base Selection: Weak bases (K₃PO₄) are preferred to prevent decarboxylation, although the methyl group at C6 provides some steric protection against protodecarboxylation.

Nucleophilic Aromatic Substitution (S_NAr)

While the C3-Fluorine is generally stable, the presence of strong electron-withdrawing groups (like the carboxylic acid) para to the fluorine (if the structure allowed) would activate it. In this specific isomer (F at 3, COOH at 1), the activation is weak (meta-relationship). Therefore, the Fluorine atom is stable under standard coupling conditions, acting as a bioisostere rather than a leaving group.

Reactivity Network Diagram

Reactivity Core 3-Fluoro-2-iodo- 6-methylbenzoic acid Suzuki Biaryl Derivative (via Suzuki Coupling) Core->Suzuki Amide Amide Scaffold (via HATU/Amine) Core->Amide Ester Ester Intermediate (via MeOH/H+) Core->Ester Cond1 Ar-B(OH)₂, Pd(0) Cond2 R-NH₂, Coupling Agent Cond3 R-OH, Acid Cat.

Figure 2: Divergent reactivity profile.[1] Red path indicates C-C bond formation; Yellow/Green paths indicate functional group interconversion.

Handling & Safety (SDS Summary)

As a halogenated benzoic acid derivative, this compound requires standard chemical hygiene.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can be light-sensitive; store in amber vials [6].

  • Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers.

References

  • ChemicalBook. (2024).[3] 3-Fluoro-2-iodo-6-methylbenzoic acid Product Description & CAS Data. Retrieved from

  • BOC Sciences. (2024). Building Block: 3-Fluoro-2-iodo-6-methylbenzoic acid (CAS 1417190-24-9).[] Retrieved from

  • Sigma-Aldrich. (2024).[2] 2-Fluoro-3-methylbenzoic acid & Analogs Physical Data. (Used for comparative property prediction). Retrieved from

  • PubChem. (2024). Compound Summary: Halogenated Benzoic Acids. (Computed properties for structural analogs). Retrieved from

  • Cheméo. (2024).[3] Prediction of Lipophilicity and Vapor Pressure for Fluorinated Benzoates. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Handling Protocols for Aryl Iodides. Retrieved from

Sources

3-Fluoro-2-iodo-6-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-2-iodo-6-methylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of halogenated building blocks is a cornerstone of rational drug design. Among these, 3-Fluoro-2-iodo-6-methylbenzoic acid stands out as a highly functionalized scaffold, offering a unique combination of substituents that provide chemists with remarkable versatility. The presence of fluorine, a bioisostere for hydrogen with profound electronic effects, and iodine, a versatile handle for cross-coupling reactions and radiolabeling, makes this molecule a valuable intermediate in the synthesis of complex pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of 3-Fluoro-2-iodo-6-methylbenzoic acid for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, established and potential synthetic routes, key chemical reactions, and its strategic applications in creating bioactive molecules with enhanced pharmacological profiles. The narrative emphasizes the causality behind its utility, grounding its potential in established principles of medicinal and synthetic chemistry.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. 3-Fluoro-2-iodo-6-methylbenzoic acid's structure is a confluence of functional groups that dictate its reactivity, stability, and potential applications.

Key Identifiers and Molecular Data

A summary of the essential quantitative data for 3-Fluoro-2-iodo-6-methylbenzoic acid is presented below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
CAS Number 1417190-24-9[1][3][4]
Molecular Formula C₈H₆FIO₂[1][4]
Molecular Weight 280.035 g/mol [1]
Monoisotopic Mass 279.93967 Da[5]
Structural Analysis

The chemical structure of 3-Fluoro-2-iodo-6-methylbenzoic acid is key to its function. The ortho-positioning of the bulky iodine and methyl groups relative to the carboxylic acid creates significant steric hindrance, which can influence the conformation and reactivity of the carboxyl group. The fluorine atom at the meta-position acts as a powerful electron-withdrawing group, modulating the acidity (pKa) of the carboxylic acid and influencing the molecule's overall electronic profile.

Caption: Chemical structure of 3-Fluoro-2-iodo-6-methylbenzoic acid.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methyl group and aromatic protons, while ¹³C NMR would identify all eight unique carbon atoms. Crucially, ¹⁹F NMR spectroscopy would show a characteristic signal for the single fluorine atom, providing definitive evidence of its incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula C₈H₆FIO₂.

  • Chromatography (HPLC/LC-MS): High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the compound. Coupling this with mass spectrometry (LC-MS) allows for simultaneous purity analysis and mass confirmation.[4]

Part 2: Synthesis and Reactivity

The synthesis of such a polysubstituted aromatic ring requires a carefully planned regioselective strategy. Understanding its synthesis and subsequent reactivity is paramount for its effective use in drug development campaigns.

Synthetic Pathways

The primary literature suggests that 3-Fluoro-2-iodo-6-methylbenzoic acid can be prepared from 5-Fluoro-2-methylbenzoic acid.[6] This transformation would logically proceed through a directed ortho-metalation followed by iodination, or a direct electrophilic iodination, where the existing substituents guide the iodine to the desired position.

SynthesisWorkflow start 5-Fluoro-2-methylbenzoic acid (Starting Material) step1 Directed ortho-Metalation (e.g., with LDA or n-BuLi) start->step1 1. Deprotonation step2 Electrophilic Quench with Iodine Source (I₂) step1->step2 2. Iodination purify Workup & Purification (e.g., Crystallization, Chromatography) step2->purify 3. Isolation product 3-Fluoro-2-iodo-6-methylbenzoic acid (Final Product) purify->product

Caption: Proposed synthetic workflow for 3-Fluoro-2-iodo-6-methylbenzoic acid.

Illustrative Experimental Protocol: Directed Iodination

This protocol is a representative example based on established organometallic methods and should be adapted and optimized.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 5-Fluoro-2-methylbenzoic acid in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add 2.2 equivalents of a strong base, such as lithium diisopropylamide (LDA), to the solution while maintaining the temperature at -78 °C. The second equivalent of base is required to deprotonate both the carboxylic acid and the ortho-aromatic position. Stir the resulting mixture for 1-2 hours at this temperature.

  • Iodination: In a separate flask, prepare a solution of 1.5 equivalents of iodine (I₂) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After stirring for an additional 1-2 hours, slowly quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Acidify the aqueous layer to pH ~1 with concentrated hydrochloric acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final 3-Fluoro-2-iodo-6-methylbenzoic acid.

Key Reactivity

The true power of this reagent lies in the differential reactivity of its functional groups. The carbon-iodine bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, making it an ideal linchpin for constructing complex molecular architectures.

  • Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position. The iodine serves as a "versatile handle" that can be replaced with a wide array of other functional groups.

  • Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters, amides, or other functionalities using standard organic chemistry techniques. This is often a critical step for creating prodrugs or for linking the core scaffold to other parts of a target molecule.

Reactivity reactant 3-Fluoro-2-iodo-6- methylbenzoic acid suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) reactant->suzuki C-I bond heck Heck Coupling (Alkene, Pd catalyst) reactant->heck C-I bond amide Amide Formation (Amine, Coupling Agent) reactant->amide COOH group product_suzuki Aryl-Substituted Product suzuki->product_suzuki product_heck Alkene-Substituted Product heck->product_heck product_amide Amide Derivative amide->product_amide

Caption: Key reactions of 3-Fluoro-2-iodo-6-methylbenzoic acid.

Part 3: Applications in Research and Drug Development

The combination of substituents makes this molecule a "Swiss Army knife" for medicinal chemists, enabling them to fine-tune multiple properties of a drug candidate simultaneously.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[7][8] Fluorine's high electronegativity can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] It can also modulate the pKa of nearby functional groups, which can improve binding affinity to a target protein or alter cell membrane permeability.[9]

3-Fluoro-2-iodo-6-methylbenzoic acid serves as an ideal intermediate because it delivers this strategic fluorine atom while simultaneously providing the iodine handle for further elaboration of the molecular structure.[1] This allows for the rapid synthesis of a library of analogues where the group at the 2-position is varied, enabling a thorough exploration of the structure-activity relationship (SAR).

Radiolabeling for Preclinical and Clinical Imaging

The presence of a stable iodine atom makes this scaffold an excellent candidate for radiolabeling studies.[1] The stable ¹²⁷I can be replaced with a radioactive isotope of iodine, such as ¹²³I for SPECT imaging or ¹²⁴I for Positron Emission Tomography (PET) imaging. This allows researchers to non-invasively track the distribution and target engagement of a drug candidate in vivo. Such imaging studies are invaluable in drug development for confirming that a drug reaches its intended target in the body.[8][9]

Part 4: Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Fluoro-2-iodo-6-methylbenzoic acid is not widely available, its handling should be guided by the precautionary principles for halogenated aromatic carboxylic acids. Based on data for similar compounds like p-Toluic acid, potential hazards may include skin sensitization.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the solid powder and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Users are required to consult the specific SDS provided by the supplier before commencing any experimental work.

Conclusion

3-Fluoro-2-iodo-6-methylbenzoic acid is more than just a chemical intermediate; it is a sophisticated design element for the modern medicinal chemist. Its unique trifecta of functional groups—a strategic fluorine atom, a versatile iodine handle, and a modifiable carboxylic acid—provides a powerful platform for addressing key challenges in drug discovery, from optimizing metabolic stability and target affinity to enabling advanced preclinical imaging. As the demand for highly tailored and effective therapeutics continues to grow, the utility of such well-designed, multifunctional building blocks will only become more pronounced.

References

  • Processes for the preparation of fluorinated benzoic acids.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA, Inc. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • 3-Fluoro-2-iodo-6-methylbenzoic acid. MySkinRecipes. [Link]

  • Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed, National Library of Medicine. [Link]

  • 4-fluoro-2-iodo-6-methylbenzoic acid (C8H6FIO2). PubChemLite. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Safety Data Sheet: 3-Methylbenzoic acid. Carl ROTH. [Link]

Sources

Synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis of 3-Fluoro-2-iodo-6-methylbenzoic Acid

CAS Number: 1417190-24-9 Molecular Formula: C₈H₆FIO₂ Molecular Weight: 280.04 g/mol

Part 1: Executive Summary & Strategic Analysis

3-Fluoro-2-iodo-6-methylbenzoic acid is a high-value halogenated building block, primarily utilized in the synthesis of atropisomeric biaryl compounds and KRAS inhibitors (e.g., Sotorasib analogs). Its structural uniqueness lies in the dense functionalization of the benzene ring, where the iodine atom at the C2 position is sterically "sandwiched" between the carboxylic acid (C1) and the fluorine atom (C3).

Synthetic Challenge: The primary challenge is the regioselective introduction of iodine.

  • Steric Crowding: The C2 position is the most sterically congested site on the ring.

  • Electronic Competition: Standard electrophilic aromatic substitution (SEAr) typically favors positions ortho/para to the methyl group or para to the fluorine, often leading to mixtures of C4-iodo or C5-iodo isomers rather than the desired C2-iodo product.

Selected Route: Directed Ortho-Metalation (DoM) To overcome these thermodynamic and kinetic barriers, this guide prioritizes Directed Ortho-Metalation (DoM) . This method leverages the "cooperative directing effect" of the carboxylate and fluorine substituents to selectively lithiate the C2 position, ensuring high regiochemical fidelity.

Part 2: Retrosynthetic Analysis & Logic

The retrosynthetic disconnection reveals two primary pathways. The DoM route is preferred for scalability and atom economy, while the Sandmeyer route serves as a backup if specific aniline precursors are already available.

Pathway A: Directed Ortho-Metalation (Recommended)

  • Disconnection: C2–I bond.

  • Precursor: 5-Fluoro-2-methylbenzoic acid (Systematic name: 3-Fluoro-6-methylbenzoic acid).

  • Mechanism: Deprotonation at C2 is thermodynamically favored due to the inductive withdrawal of the adjacent Fluorine and the coordinating ability of the Lithium Carboxylate.

Pathway B: Sandmeyer Reaction

  • Disconnection: C2–N₂⁺ bond.

  • Precursor: 2-Amino-3-fluoro-6-methylbenzoic acid.

  • Drawback: Requires a lengthy sequence (Nitration → Reduction → Diazotization) with potentially hazardous intermediates.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Directed Ortho-Metalation (DoM)

This protocol utilizes Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to effect selective deprotonation.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Fluoro-2-methylbenzoic acid 1.0 Starting Material
LiTMP or LDA 2.2 - 2.5 Base (1 eq for COOH, 1+ eq for C-H)

| Iodine (


)  | 2.5 - 3.0 | Electrophile |
| THF (Anhydrous)  | Solvent | Reaction Medium (0.2 M conc.) |

Step-by-Step Methodology:

  • Base Preparation (In-situ):

    • Charge an oven-dried reactor with anhydrous THF and 2,2,6,6-tetramethylpiperidine (2.5 equiv) under nitrogen atmosphere.

    • Cool to -78°C .

    • Add n-Butyllithium (2.5 M in hexanes, 2.5 equiv) dropwise, maintaining internal temperature below -70°C.

    • Stir for 30 minutes at 0°C to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Metalation (The Critical Step):

    • Dissolve 5-Fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous THF.

    • Add this solution dropwise to the LiTMP/THF mixture at -78°C .

    • Note: The first equivalent of base forms the lithium carboxylate; the second equivalent removes the proton at C2.

    • Agitate: Stir at -78°C for 1–2 hours. The solution typically turns deep yellow or orange, indicating the formation of the aryllithium species.

  • Iodination (Quench):

    • Dissolve Iodine (

      
      , 3.0 equiv) in anhydrous THF.
      
    • Add the iodine solution rapidly to the reaction mixture at -78°C.

    • Why Rapid Addition? To prevent proton transfer between the product and unreacted aryllithium (scrambling).

    • Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup & Purification:

    • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (

      
      ) to reduce excess iodine (color change from violet to yellow/colorless).
      
    • Acidification: Adjust pH to ~2–3 using 1M HCl. This precipitates the free acid.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .
      
    • Crystallization: Recrystallize from Ethanol/Water or Toluene/Heptane to obtain the target as an off-white solid.

Expected Yield: 75–85% Key Analytical Data:

  • 1H NMR: Loss of the aromatic proton signal at the position between F and COOH.

  • 19F NMR: Significant shift due to the "Ortho-Effect" of the bulky Iodine.

Protocol B: Alternative Pd-Catalyzed C-H Iodination

For laboratories lacking cryogenic capabilities (-78°C).

Concept: Uses a Palladium catalyst to direct activation via the carboxylic acid moiety.[1] Reference: Based on protocols for ortho-iodination of benzoic acids (See Ref [2], [3]).

  • Reagents: 5-Fluoro-2-methylbenzoic acid (1.0 eq), Pd(OAc)2 (5 mol%), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, catalytic).

  • Conditions: Heat at 80–100°C in 1,2-dichloroethane or HFIP (Hexafluoroisopropanol).

  • Mechanism: Pd(II) coordinates to the carboxylate, activates the ortho C-H bond, and undergoes oxidative addition with NIS.

  • Pros/Cons: Operationally simpler (no dry ice), but often lower yielding (50–60%) due to competitive iodination at C4 (para to acid).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity logic and the DoM workflow.

SynthesisPath cluster_0 Precursor Selection cluster_1 Directed Ortho-Metalation (DoM) SM 5-Fluoro-2-methylbenzoic acid (aka 3-Fluoro-6-methylbenzoic acid) Deprotonation Lithiated Intermediate (Li at C2 Position) SM->Deprotonation 1. Li-Carboxylate formation 2. Ortho-Lithiation Target 3-Fluoro-2-iodo-6-methylbenzoic acid (Target) Deprotonation->Target Electrophilic Trapping Transition Cooperative Directing Effect: F (Inductive) + COOH (Coordination) Transition->Deprotonation Base LiTMP / THF -78°C Base->Deprotonation Quench Iodine (I2) Quench Quench->Target

Caption: Mechanistic flow for the regioselective synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid via DoM.

Part 5: Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature

Essential to stabilize the ortho-lithio species. Higher temps lead to "Benzylic Lithiation" at the methyl group (thermodynamically favored over time).
Base Choice LiTMP > LDALiTMP is more sterically hindered and less nucleophilic, reducing the risk of nucleophilic attack on the carboxylate or ring.
Water Content

ppm
Moisture kills the lithiated intermediate immediately. Use freshly distilled THF.
Quench Rate FastSlow addition of iodine can cause side reactions where the product reacts with the starting lithiated species.

References

  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020).[2] Ir(III)-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry – A European Journal, 26(45), 10185–10190. Retrieved from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Structural Analysis of 3-Fluoro-2-iodo-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2-iodo-6-methylbenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds that serves as crucial building blocks in medicinal chemistry and materials science.[1][2] The specific arrangement of the fluoro, iodo, methyl, and carboxylic acid groups on the benzene ring imparts unique physicochemical properties and allows for diverse chemical transformations. The presence of iodine facilitates cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications.[1] This guide provides a comprehensive technical overview of the methodologies employed to elucidate and confirm the structure of this compound, intended for researchers and professionals in the field of chemical synthesis and drug development.

Synthesis and Purification

The synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid typically involves a multi-step sequence, starting from a less substituted precursor. A plausible and common strategy is the ortho-iodination of a corresponding fluoromethylbenzoic acid, leveraging directing group effects of the carboxylic acid moiety.

Experimental Protocol: Directed Ortho-Iodination

A common synthetic approach for similar compounds involves the direct iodination of an appropriate precursor.[3] For 3-Fluoro-2-iodo-6-methylbenzoic acid, the synthesis would likely start from 3-fluoro-6-methylbenzoic acid.

Step 1: Synthesis of 3-Fluoro-6-methylbenzoic acid (Precursor) The precursor can be synthesized through various methods, such as the oxidation of 3-fluoro-6-methyltoluene.

Step 2: Directed Ortho-Iodination The carboxylic acid group can direct iodination to the ortho position.[4] This is often achieved using an iodine source in the presence of a strong oxidizing agent or a transition metal catalyst.

  • Reagents : 3-fluoro-6-methylbenzoic acid, N-iodosuccinimide (NIS), and a catalytic amount of a palladium salt like Pd(OAc)₂.

  • Solvent : A suitable organic solvent such as acetic acid or trifluoroacetic acid.

  • Procedure :

    • Dissolve 3-fluoro-6-methylbenzoic acid in the chosen solvent.

    • Add N-iodosuccinimide and the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification The crude product is typically purified by recrystallization or column chromatography.

  • Recrystallization : A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is used to obtain pure crystalline 3-Fluoro-2-iodo-6-methylbenzoic acid.

  • Column Chromatography : For more challenging separations, silica gel column chromatography with a gradient of ethyl acetate in hexanes can be employed.

Comprehensive Structural Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 3-Fluoro-2-iodo-6-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide critical information.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the two aromatic protons and the methyl group protons.

  • Aromatic Protons (H4 and H5) : These will appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between these two adjacent protons will result in a doublet for each, with a typical ortho coupling constant (³JHH) of ~8 Hz.

  • Methyl Protons (-CH₃) : A singlet corresponding to the three methyl protons will be observed, likely in the region of δ 2.3-2.6 ppm.

  • Carboxylic Acid Proton (-COOH) : This proton will appear as a broad singlet, typically at a downfield chemical shift (δ 10-13 ppm), although its position can be highly variable and it may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH) : The signal for the carboxylic acid carbon will be the most downfield, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons : Six signals will be observed in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative fluorine and iodine atoms (C2 and C3) will have their chemical shifts significantly influenced. The C-F coupling will be observable, with the carbon directly attached to fluorine (C3) showing a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz. Smaller two- and three-bond couplings (²JCF and ³JCF) will be observed for C2 and C4.

  • Methyl Carbon (-CH₃) : The methyl carbon will appear as an upfield signal, typically around δ 20-25 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[6]

  • The spectrum will show a single resonance for the fluorine atom.

  • The chemical shift will be influenced by the other substituents on the ring.

  • This signal will be coupled to the adjacent aromatic protons, resulting in a more complex multiplet. The coupling to H4 will be a meta-coupling (⁴JF-H), and to the ortho C-H proton if present.

Predicted NMR Data Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR
H4~7.2-7.5d~8.0 (³JHH)
H5~7.0-7.3d~8.0 (³JHH)
-CH₃~2.4s
-COOH~11-13br s
¹³C NMR
C=O~168s
C-I~95-105d~5-10 (²JCF)
C-F~158-162d~250 (¹JCF)
Aromatic C-H~125-140m
Aromatic C-CH₃~135-140s
Aromatic C-COOH~130-135s
-CH₃~22q
¹⁹F NMR ~ -110 to -120m
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch : A very broad absorption band from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, which is broadened due to hydrogen bonding.[7]

  • C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[7]

  • Aromatic C=C Stretches : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-F Stretch : A strong absorption band in the range of 1100-1300 cm⁻¹ is characteristic of the C-F bond.

  • C-H Stretches : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Molecular Ion Peak ([M]⁺) : In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at a m/z value corresponding to the exact mass of C₈H₆FIO₂ (279.9396 g/mol ).[1]

  • Isotopic Pattern : The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.

  • Fragmentation Pattern : Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of an iodine atom (M-127) is also a likely fragmentation pathway.

X-ray Crystallography

Analytical Workflow and Data Integration

A systematic workflow ensures the comprehensive and accurate structural elucidation of 3-Fluoro-2-iodo-6-methylbenzoic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Pure Sample MS Mass Spectrometry (HRMS) Purification->MS Pure Sample IR IR Spectroscopy Purification->IR Pure Sample XRay X-ray Crystallography (Optional, Definitive) Purification->XRay Pure Sample Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration XRay->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for structural analysis.

Conclusion

The structural analysis of 3-Fluoro-2-iodo-6-methylbenzoic acid requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the core framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. The integration of data from these analytical methods allows for the unambiguous confirmation of the structure, which is a critical step in the development of novel pharmaceuticals and advanced materials.

References

  • Zhdankin, V. V., et al. (2013). 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants. Chemical Communications, 49(96), 11269-11271. [Link]

  • Zhdankin, V. V., et al. (2013). 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants. PubMed. [Link]

  • Koczoń, P., Barańska, H., & Lewandowski, W. (2002). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 11(1), 69-76.
  • Yoshimura, A., et al. (2013). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 9, 2336-2341. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Molecules, 25(21), 4941. [Link]

  • Havasel, H., et al. (2021). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 8-21. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-iodo-6-methylbenzoic acid. Retrieved from [Link]

  • Le, C. M., et al. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185-10190. [Link]

  • Zhu, H., et al. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 21(3), 546-550. [Link]

  • Havasel, H., et al. (2021). Ortho-iodination of aromatic carboxylic acids via Pd-catalyzed directed C–H activation. ResearchGate. [Link]

  • Reddit. (2024). Crystals of 2-iodobenzoic acid. r/chemistry. [Link]

  • UCL Discovery. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology, 3rd ed., 141-154. [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

  • Wikipedia. (2025, August 5). 2-Iodobenzoic acid. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • ResearchGate. (2023). Divergent Synthesis of 1,3,5-Trisubstituted Benzenes from 2,3,5-Triiodobenzoic acid. [Link]

  • PubChemLite. (n.d.). 4-fluoro-2-iodo-6-methylbenzoic acid (C8H6FIO2). [Link]

  • Google Patents. (n.d.).
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • ResearchGate. (n.d.). Iodination of hydroxy aromatics by iodine and iodic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). ortho-Iodination of benzoic acid. [Link]

Sources

Technical Guide: Safety and Handling of 3-Fluoro-2-iodo-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-iodo-6-methylbenzoic acid is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its structural motif—combining a sterically demanding ortho-methyl group, a reactive ortho-iodide for cross-coupling (e.g., Suzuki-Miyaura, Heck), and a metabolic-blocking meta-fluorine—makes it a high-value scaffold in medicinal chemistry.

This guide provides a technical framework for the safe handling, storage, and manipulation of this compound.[1] Unlike generic safety sheets, this document focuses on the causality of hazards and self-validating workflows to ensure data integrity and operator safety in a research environment.

Physicochemical Profile

Understanding the physical state and chemical behavior of the compound is the first step in designing a safety protocol.

PropertyData / DescriptionRelevance to Handling
CAS Number 1417190-24-9Unique identifier for inventory/SDS lookup.
Formula C₈H₆FIO₂Halogenated organic acid.
Molecular Weight 280.03 g/mol Heavy atom count implies higher density than benzoic acid.
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.
Solubility Soluble in DMSO, MeOH, DCMUse compatible solvent-resistant gloves (Nitrile/Neoprene).
Reactivity C-I Bond (Weak), Acidic ProtonLight Sensitive: C-I bonds are photolabile. Corrosive: Acidic nature.
Appearance Off-white to yellow solidDiscoloration (browning) indicates iodine liberation (decomposition).

Hazard Identification & Toxicology[2][3]

While specific toxicological data for this exact isomer may be limited, its classification is derived from the structure-activity relationships (SAR) of halogenated benzoic acids.

GHS Classification (Derived)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2]

Specific Chemical Hazards
  • Photolytic Deiodination: The Carbon-Iodine bond is the weakest bond in the molecule. Exposure to UV or ambient light can cleave this bond, releasing free iodine radical (

    
    ) and compromising chemical purity.
    
    • Operational Impact: Handle in amber glassware or foil-wrapped vessels.

  • Acidic Corrosivity: As a benzoic acid derivative, it can cause immediate irritation to mucous membranes upon inhalation of dust.

  • Steric Hindrance: The 2-iodo and 6-methyl substituents flank the carboxylic acid, creating significant steric bulk. This does not affect safety directly but implies that chemical transformations (like esterification) may require forcing conditions (heat/catalysts), increasing the process risk profile.

Engineering Controls: The Self-Validating Protocol

Safety is not just about equipment; it is about a workflow that prevents errors before they occur. We utilize a Self-Validating Protocol where the user cannot proceed to the next step without a positive safety indicator.

Hierarchy of Controls Workflow

SafetyProtocol cluster_valid Self-Validating Checkpoint Start Start: Handling Request CheckHood Step 1: Fume Hood Validation (Indicator: Magnehelic Gauge > 100 fpm) Start->CheckHood CheckHood->Start Fail (Stop Work) PPE Step 2: PPE Donning (Nitrile Gloves + Lab Coat + Goggles) CheckHood->PPE Pass Weighing Step 3: Weighing / Transfer (Use Static-Free Spatula) PPE->Weighing Containment Step 4: Primary Containment (Dissolve in Solvent Immediately) Weighing->Containment Minimize Dust Waste Step 5: Waste Disposal (Halogenated Organic Stream) Containment->Waste

Figure 1: Operational workflow emphasizing the "Go/No-Go" decision point at the fume hood validation step.

Operational Procedures

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for yellowing. A yellow tint suggests free iodine release during transit.

  • Storage Conditions:

    • Temperature: 2-8°C (Refrigerate) to inhibit thermal decomposition.

    • Light: Store in amber vials or wrap clear vials in aluminum foil.

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if the container seal is broken, to prevent moisture uptake.

Weighing and Transfer (Critical Step)

Dust inhalation is the highest risk during weighing.

  • Location: Balance must be inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic. Static discharge can scatter the powder, leading to invisible contamination.

  • Technique:

    • Tare the receiving vessel (with lid) before opening the stock bottle.

    • Transfer solid using a stainless steel spatula (avoid plastic which generates static).

    • Immediately recap the stock bottle.

    • Dissolve the solid in the reaction solvent (e.g., DCM, THF) before removing it from the hood. Solutions are safer to transport than solids.

Reaction Setup
  • Inert Atmosphere: When using this compound in Palladium-catalyzed cross-coupling (e.g., Suzuki), oxygen exclusion is critical for yield but also prevents oxidative side-reactions of the iodide.

  • Temperature Control: Do not overheat. If reflux is required, ensure the condenser is active before heating to prevent vaporization of iodine byproducts if decomposition occurs.

Emergency Response

In the event of exposure, the presence of the iodine and fluorine atoms dictates specific response nuances.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash w/ soap & water (15 min) 3. Check for Iodine burn (Yellowing) Skin->ActionSkin ActionEye 1. Flush w/ water (15 min) 2. DO NOT rub (abrasion risk) 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. If wheezing -> Medical Attn (Benzoic acid causes bronchospasm) Inhale->ActionInhale

Figure 2: Decision logic for emergency response. Note the specific instruction to brush off dry powder before wetting to prevent increasing absorption area.

Spills
  • Solid Spill: Do not sweep dry dust (aerosolization risk). Cover with a wet paper towel (dampened with water or dilute sodium thiosulfate if iodine is visible) to wet the powder, then wipe up.

  • Decontamination: Clean surface with a mild detergent followed by water. If brown stains persist (iodine), use 10% Sodium Thiosulfate solution to reduce iodine to colorless iodide.

Waste Management

Proper disposal is legally mandated and environmentally critical due to the halogen content.

  • Segregation: Dispose of in Halogenated Organic Waste streams. Do not mix with non-halogenated solvents if your facility separates them (halogenated waste incineration is more costly/complex).

  • Labeling: Clearly tag waste as containing "Fluorinated/Iodinated Benzoic Acid."

  • Quenching: If the material was used in a reaction with reactive metals (Li, Mg), ensure the reaction is fully quenched before bottling for waste to prevent pressure buildup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1417190-24-9. Retrieved from

  • Sigma-Aldrich (2024). Safety Data Sheet: 3-Fluoro-2-methylbenzoic acid (Analogous Structure). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Iodobenzoic acid (Analogous Structure). Retrieved from

Sources

Methodological & Application

The Strategic deployment of 3-Fluoro-2-iodo-6-methylbenzoic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the versatile reactivity of aryl iodides are paramount. 3-Fluoro-2-iodo-6-methylbenzoic acid emerges as a highly valuable and versatile building block, uniquely functionalized to serve as a linchpin in the synthesis of complex molecular architectures.[1] Its trifunctional nature—a carboxylic acid for amide couplings and other derivatizations, a fluorine atom to modulate physicochemical properties, and an iodine atom poised for a variety of powerful cross-coupling reactions—makes it an indispensable tool for medicinal chemists and materials scientists. This guide provides an in-depth exploration of synthetic protocols leveraging this unique reagent, focusing on palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies.

The strategic placement of the fluorine atom ortho to the iodine and meta to the carboxylic acid, combined with the ortho-methyl group, imparts distinct electronic and steric properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, a well-established strategy in drug design.[2] The sterically hindered ortho-methyl group can influence the conformation of biaryl systems derived from this building block, providing a handle to control the three-dimensional structure of the final product. The iodine atom, a highly effective leaving group in cross-coupling reactions, allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

This document will detail robust and field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as an application in the synthesis of fluorenone derivatives through intramolecular cyclization. Each protocol is presented with a detailed explanation of the underlying mechanistic principles and practical considerations to ensure successful implementation in the research laboratory.

Synthesis of 3-Fluoro-2-iodo-6-methylbenzoic Acid

The primary route to 3-Fluoro-2-iodo-6-methylbenzoic acid involves the iodination of 5-Fluoro-2-methylbenzoic acid.[3] This transformation is typically achieved through electrophilic aromatic substitution.

Protocol 1: Iodination of 5-Fluoro-2-methylbenzoic Acid

Objective: To synthesize 3-Fluoro-2-iodo-6-methylbenzoic acid from commercially available 5-Fluoro-2-methylbenzoic acid.

Reaction Scheme:

Synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid start 5-Fluoro-2-methylbenzoic acid reagents + I2, HIO3 (or other oxidizing agent) in Acetic Acid/H2SO4 start->reagents product 3-Fluoro-2-iodo-6-methylbenzoic acid reagents->product

A simplified schematic for the iodination reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Fluoro-2-methylbenzoic acid154.145.0 g32.4
Iodine (I₂)253.814.1 g16.2
Iodic acid (HIO₃)175.912.85 g16.2
Glacial Acetic Acid-50 mL-
Concentrated Sulfuric Acid-5 mL-
Sodium thiosulfate158.11As needed-
Diethyl ether-As needed-
Saturated sodium chloride solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a stirred solution of 5-Fluoro-2-methylbenzoic acid (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (5 mL) dropwise at room temperature.

  • Add iodine (4.1 g, 16.2 mmol) and iodic acid (2.85 g, 16.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.

  • A precipitate will form. Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of iodine disappears.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to yield 3-Fluoro-2-iodo-6-methylbenzoic acid as a white to off-white solid.

Expected Yield: 70-85%

Application in Palladium-Catalyzed Cross-Coupling Reactions

3-Fluoro-2-iodo-6-methylbenzoic acid is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[4] This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis.

Suzuki-Miyaura Coupling Catalytic Cycle cluster_steps pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Ar-I oxidative_addition Oxidative Addition transmetalation Transmetalation (R-B(OH)2, Base) pd_aryl_complex Ar-Pd(II)-R(L2) pd_complex->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->pd0 product Ar-R pd_aryl_complex->product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-Fluoro-6-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Fluoro-2-iodo-6-methylbenzoic acid280.03280 mg1.01.0
Phenylboronic acid121.93183 mg1.51.5
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.050.05
Potassium carbonate138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--
Ethyl acetate-As needed--
1 M Hydrochloric acid-As needed--

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 3-Fluoro-2-iodo-6-methylbenzoic acid (280 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate with 1% acetic acid) to afford the desired biaryl carboxylic acid.

Expected Yield: 80-95%

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7]

Mechanistic Rationale:

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[5] The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the aryl alkyne product and regenerates the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[8]

Sonogashira Coupling Workflow start Start: 3-Fluoro-2-iodo-6-methylbenzoic acid + Terminal Alkyne reagents Reagents: Pd catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., THF/DMF) start->reagents reaction Reaction: Inert atmosphere (Ar/N2) Room temp to moderate heating reagents->reaction workup Work-up: Filtration Extraction Purification (Chromatography) reaction->workup product Product: 2-Alkynyl-3-fluoro-6-methylbenzoic acid workup->product

A general workflow for the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 3-Fluoro-6-methyl-2-(phenylethynyl)benzoic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Fluoro-2-iodo-6-methylbenzoic acid280.03280 mg1.01.0
Phenylacetylene102.14123 mg (0.13 mL)1.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.9035 mg0.050.05
Copper(I) iodide190.4510 mg0.050.05
Triethylamine101.19304 mg (0.42 mL)3.03.0
Tetrahydrofuran (THF), anhydrous-10 mL--

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-Fluoro-2-iodo-6-methylbenzoic acid (280 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate with 1% acetic acid) to yield the desired product.

Expected Yield: 75-90%

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a versatile method for the C-C bond formation between an aryl halide and an alkene.[9][10] It is particularly useful for the synthesis of substituted styrenes and cinnamates.[9]

Mechanistic Rationale:

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond.[11] Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.

Protocol 4: Heck Reaction with Ethyl Acrylate

Objective: To synthesize (E)-ethyl 3-(2-carboxy-6-fluoro-3-methylphenyl)acrylate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Fluoro-2-iodo-6-methylbenzoic acid280.03280 mg1.01.0
Ethyl acrylate100.12150 mg (0.16 mL)1.51.5
Palladium(II) acetate224.5011 mg0.050.05
Tri(o-tolyl)phosphine304.3730 mg0.10.1
Triethylamine101.19202 mg (0.28 mL)2.02.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL--

Procedure:

  • In a sealed tube, combine 3-Fluoro-2-iodo-6-methylbenzoic acid (280 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.1 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (10 mL), triethylamine (0.28 mL, 2.0 mmol), and ethyl acrylate (0.16 mL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature and pour into water (50 mL).

  • Acidify with 1 M HCl and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate with 1% acetic acid).

Expected Yield: 65-80%

Application in Intramolecular Cyclization: Synthesis of Fluorenones

The strategic positioning of the functional groups in derivatives of 3-Fluoro-2-iodo-6-methylbenzoic acid allows for intramolecular cyclization reactions to form polycyclic aromatic compounds, such as fluorenones. This can be achieved through a palladium-catalyzed intramolecular C-H activation pathway following an initial cross-coupling reaction.

Protocol 5: Tandem Suzuki Coupling and Intramolecular C-H Activation

Objective: To synthesize a substituted fluorenone derivative from 3-Fluoro-2-iodo-6-methylbenzoic acid.

Reaction Scheme:

Fluorenone Synthesis start 3-Fluoro-2-iodo-6-methylbenzoic acid step1 1. Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 intermediate Biaryl carboxylic acid step1->intermediate step2 2. Intramolecular C-H Activation (Pd catalyst, Oxidant) intermediate->step2 product Fluorenone derivative step2->product

A two-step strategy for the synthesis of fluorenones.

Procedure (Conceptual Outline):

  • Step 1: Suzuki-Miyaura Coupling: Perform a Suzuki-Miyaura coupling as described in Protocol 2 to synthesize the corresponding biaryl carboxylic acid.

  • Step 2: Intramolecular C-H Activation/Cyclization: The resulting biaryl carboxylic acid can then be subjected to palladium-catalyzed intramolecular C-H activation conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂CO₃ or benzoquinone) in a high-boiling solvent like dioxane or toluene at elevated temperatures. The reaction proceeds via the formation of a palladacycle intermediate, followed by reductive elimination to form the fluorenone.

Conclusion

3-Fluoro-2-iodo-6-methylbenzoic acid is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique substitution pattern allows for the strategic and efficient construction of biaryl systems, aryl alkynes, substituted alkenes, and polycyclic aromatic compounds. The protocols detailed in this guide provide a solid foundation for researchers to harness the full synthetic potential of this valuable reagent in their drug discovery and materials science endeavors. The causality behind the experimental choices, rooted in the well-established mechanisms of palladium-catalyzed reactions, ensures the robustness and reproducibility of these methods.

References

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 15869-15876. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Stork, G., & Niu, D. (2009). The Total Synthesis of (±)-Morphine. Journal of the American Chemical Society, 131(42), 15236-15238. [Link]

  • Qing, F. L., et al. (2012). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 17(10), 11847-11881. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-16. [Link]

  • Kishore, D. R., et al. (2021). Lewis Acid Mediated Domino Intramolecular Cyclization: Synthesis of Dihydrobenzo[a]fluorenes. The Journal of Organic Chemistry, 86(13), 8706-8725. [Link]

  • Jones, K., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(11), 1933-1936. [Link]

  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(1), 59-66. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). The synthesis of fluorenones by the intramolecular cyclization of o-aryl benzoylhydrazides. Organic Letters, 9(12), 2353-2356. [Link]

  • Chen, B., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal, 26(68), 15938-15943. [Link]

  • Helmchen, G., et al. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 80, 164. [Link]

  • Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(32), 11440-11441. [Link]

  • Eureka. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • Obruchnikova, N. V., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1639. [Link]

  • FlICked ACE2 Mimics Inhibit SARS-CoV-2 Spike Protein-ACE2 Interaction. (2021). Sciforum. [Link]

  • Princeton University. Fluoroquinolones. [Link]

Sources

Application Notes & Protocols: Regioselective Reactions of 3-Fluoro-2-iodo-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the regioselective reactions of 3-Fluoro-2-iodo-6-methylbenzoic acid, a highly functionalized aromatic building block. We delve into the underlying principles governing its reactivity, focusing on palladium-catalyzed cross-coupling reactions where the carbon-iodine bond serves as the primary reactive site. Detailed, field-proven protocols for Suzuki, Sonogashira, and Heck reactions are presented, emphasizing the causality behind experimental choices to ensure reproducible and high-yield outcomes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecules with applications in pharmaceuticals and materials science.

Introduction: A Multifunctional Scaffold for Advanced Synthesis

3-Fluoro-2-iodo-6-methylbenzoic acid is a unique synthetic intermediate whose value lies in the strategic arrangement of its substituents. The presence of four distinct functional groups on the benzene ring—a carboxylic acid, an iodine atom, a fluorine atom, and a methyl group—provides a rich platform for selective chemical transformations.

The key to its utility is the predictable and high regioselectivity of its reactions. The carbon-iodine bond is the most labile site for common transition-metal-catalyzed cross-coupling reactions, allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the other substituents.[1] The fluorine atom, a common bioisostere in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of target molecules.[2][3][4] The carboxylic acid and methyl groups provide steric hindrance and electronic influence, further modulating the molecule's reactivity and offering additional points for future functionalization. This combination makes it an exceptionally valuable building block for creating novel bioactive compounds and advanced organic materials.[5][6]

This guide will focus on the most synthetically useful regioselective reactions, providing both the theoretical framework and practical protocols for their successful implementation.

Synthesis of the Core Scaffold

The title compound is typically prepared from a more accessible precursor, such as 3-fluoro-6-methylbenzoic acid or 5-fluoro-2-methylbenzoic acid.[7] A common and effective strategy involves a Directed ortho-Metalation (DoM) reaction. The carboxylic acid group directs a strong lithium base, such as sec-butyllithium in the presence of TMEDA, to deprotonate the C2 position.[8][9][10] This generates a transient organolithium species that can be quenched with an iodine electrophile (e.g., I₂) to install the iodine atom with high regioselectivity.

cluster_synthesis Synthetic Workflow Start 3-Fluoro-6-methylbenzoic acid Step1 1. s-BuLi, TMEDA, THF, -78 °C 2. Quench with I₂ Start->Step1 Directed ortho-Metalation End 3-Fluoro-2-iodo-6-methylbenzoic acid Step1->End Iodination

Caption: Synthetic workflow for the title compound.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond

The significant difference in bond strength and reactivity between the C-I and C-F bonds is the cornerstone of regioselectivity in palladium-catalyzed reactions. The oxidative addition of a Pd(0) catalyst into the C-I bond is kinetically and thermodynamically favored over addition into the C-F, C-H, or C-C bonds, allowing for selective functionalization at the C2 position.[1][11]

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds.[12][13] The reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Principle of Regioselectivity: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond. This is the most reactive site on the molecule for this transformation. The subsequent steps of transmetalation with the boronic acid and reductive elimination proceed to form the biaryl product, leaving the fluorine and other groups untouched.

A Aryl-Iodide (Substrate) C Oxidative Addition (Regioselective at C-I bond) A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-I Complex C->D F Transmetalation D->F E Boronic Acid + Base E->F G Aryl-Pd(II)-Aryl' Complex F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Biaryl Product H->I Product Formation

Sources

Troubleshooting & Optimization

Catalyst selection for cross-coupling with 3-Fluoro-2-iodo-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Challenge: Coupling 3-Fluoro-2-iodo-6-methylbenzoic acid presents a "perfect storm" of steric and electronic challenges.

  • Steric Congestion: The reactive C-I bond is sandwiched between the carboxyl group (C-1) and the fluorine atom (C-3). Furthermore, the C-6 methyl group forces the carboxylate out of planarity, increasing the effective steric bulk of the molecule.

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd-carboxylate species).

  • Side Reaction Risks: Ortho-substituted benzoic acids are thermodynamically prone to protodecarboxylation (loss of CO₂) under metal catalysis, leading to the loss of the acid functionality.

The Solution Strategy: Success requires a catalyst system capable of rapid oxidative addition (to capture the iodine) and facile reductive elimination (to eject the bulky product) before side reactions occur. We recommend Buchwald Dialkylbiaryl Phosphines (specifically XPhos or SPhos) or Sterically Demanding NHC-Pd complexes (PEPPSI-IPr).

Catalyst Selection Decision Matrix

The following decision tree guides your catalyst selection based on your substrate's protection status and the coupling partner.

CatalystSelection Start Start: Substrate Form? FreeAcid Free Acid (COOH) Start->FreeAcid Unprotected Ester Protected Ester (COOMe/COOPtBu) Start->Ester Protected (Recommended) BaseCheck Can you use 3.0 equiv Base? FreeAcid->BaseCheck StericCheck Is Coupling Partner Bulky? (e.g., ortho-subst. boronic acid) Ester->StericCheck WaterCheck Is water tolerated? BaseCheck->WaterCheck Yes Rec1 Recommendation A: Pd(OAc)2 + SPhos Base: K3PO4 (3.0 eq) Solvent: Toluene/H2O (10:1) WaterCheck->Rec1 Yes (biphasic helps solubility) Rec2 Recommendation B: Pd-XPhos G3 or G4 Base: K3PO4 Solvent: THF/H2O StericCheck->Rec2 No (Standard) Rec3 Recommendation C: Pd-PEPPSI-IPr Base: Cs2CO3 Solvent: Dioxane (Anhydrous) StericCheck->Rec3 Yes (Highly Hindered)

Figure 1: Decision matrix for catalyst selection based on substrate protection and steric demands. Blue nodes indicate final system recommendations.

Technical Troubleshooting & FAQs

Category A: Catalyst & Ligand Performance[1][2]

Q1: Why is Pd(PPh₃)₄ failing? I see <10% conversion. A: Triphenylphosphine (PPh₃) is insufficiently active for this substrate.

  • The Issue: The oxidative addition of Pd into the C-I bond is fast, but the transmetallation and reductive elimination steps are blocked by the steric bulk of the ortho-fluoro and ortho-acid groups. PPh₃ is not bulky enough to force the product off the metal center, nor is it electron-rich enough to stabilize the oxidative addition intermediate against decomposition.

  • The Fix: Switch to XPhos or SPhos . These ligands are electron-rich (accelerating oxidative addition) and extremely bulky (accelerating reductive elimination by relieving steric strain).

    • Reference: Buchwald’s work on ortho-substituted aryl halides demonstrates that dialkylbiaryl phosphines outperform PPh₃ by orders of magnitude in these scenarios [1][4].

Q2: Should I use a pre-catalyst (e.g., XPhos-Pd-G3) or mix Pd(OAc)₂ + Ligand? A: We strongly recommend Pre-catalysts (G3 or G4) .

  • Reasoning: Mixing Pd(OAc)₂ and phosphine in situ often leads to inconsistent active species generation, especially with bulky ligands that oxidize easily. The G3/G4 precatalysts contain the active L1Pd(0) species pre-formed, ensuring a 1:1 Pd:Ligand ratio and immediate catalytic activity upon base addition.

Category B: The "Free Acid" Problem

Q3: I cannot protect the acid. How do I prevent catalyst poisoning? A: You must treat the reaction as a salt-coupling.

  • Protocol: Use 3.0 to 3.5 equivalents of K₃PO₄ .

    • Eq 1: Deprotonates the carboxylic acid (forming the potassium carboxylate).

    • Eq 2: Activates the boronic acid (forming the boronate).

    • Eq 3: Buffers the system.

  • Solvent System: Use a biphasic mixture like Toluene/Water (10:1) or n-Butanol . The water is critical to dissolve the inorganic base and the carboxylate salt, keeping them out of the organic phase where the catalyst operates, thus reducing direct binding of the carboxylate to the Pd center [6].

Q4: I am observing significant protodecarboxylation (loss of CO₂). Why? A: This is a competing pathway driven by the "ortho-effect."

  • Mechanism: The Pd inserts into the C-I bond. If transmetallation is slow (due to sterics), the ortho-substituents destabilize the complex. High temperatures (>100°C) or the presence of Cu/Ag salts will favor the extrusion of CO₂, resulting in 3-fluoro-toluene derivatives instead of the biaryl product.

  • The Fix:

    • Lower Temperature: Run at 60–80°C. Highly active catalysts (XPhos) allow this lower temp.

    • Avoid Cu/Ag: Do not use copper co-catalysts (often used in Sonogashira or Stille) as they lower the barrier for decarboxylation [3][5].

    • Esterify: Methyl esters do not decarboxylate under standard Suzuki conditions.

Category C: Side Reactions

Q5: I see "homocoupling" of my boronic acid. How do I stop it? A: Homocoupling indicates the catalyst is active but the oxidative addition into your aryl iodide is too slow, or oxygen is present.

  • Diagnosis: If your aryl iodide (3-Fluoro-...) is remaining unreacted, the catalyst is struggling to access the C-I bond.

  • Fix:

    • Degas rigorously: Oxygen promotes homocoupling.

    • Switch to Pd-PEPPSI-IPr: This NHC catalyst is less sensitive to air and extremely good at forcing oxidative addition in sterically compromised substrates.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this if you can convert the acid to a Methyl Ester.

ComponentEquivalentsRole
Substrate 1.0Methyl 3-fluoro-2-iodo-6-methylbenzoate
Boronic Acid 1.5Coupling partner
Catalyst 0.02 (2 mol%)XPhos-Pd-G3
Base 2.0K₃PO₄ (Tribasic Potassium Phosphate)
Solvent [0.2 M]THF : Water (4:1 ratio)
Temp/Time 60°C2–4 Hours

Procedure:

  • Charge a vial with Substrate, Boronic Acid, and XPhos-Pd-G3.

  • Seal and purge with Nitrogen/Argon (3 cycles).[1]

  • Add degassed THF and degassed aqueous K₃PO₄ solution via syringe.

  • Stir vigorously at 60°C. Note: Reaction usually turns black/brown upon completion.

Protocol B: The "Hard Mode" (Free Acid Substrate)

Use this only if protection is impossible.

ComponentEquivalentsRole
Substrate 1.03-Fluoro-2-iodo-6-methylbenzoic acid
Boronic Acid 2.0Coupling partner (Excess required)
Catalyst 0.05 (5 mol%)Pd(OAc)₂ + SPhos (1:2 ratio)
Base 3.5 K₃PO₄
Solvent [0.15 M]n-Butanol or Toluene/Water (10:1)
Temp/Time 80°C6–12 Hours

Critical Step: Pre-stir the substrate with the base in the solvent for 15 minutes before adding the catalyst. This ensures the acid is fully deprotonated to the salt, preventing the free acid from killing the Pd.

Mechanistic Visualization: Competing Pathways

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired Cross-Coupling and the undesired Protodecarboxylation.

Mechanism cluster_warning Critical Control Point Substrate Substrate: 3-F-2-I-6-Me-Benzoic Acid OxAdd Intermediate A: Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Pd(0) Catalyst TransMet Step 2: Transmetallation (Requires Boronic Acid + Base) OxAdd->TransMet Fast with XPhos Decarb Side Reaction: Protodecarboxylation (-CO2) OxAdd->Decarb High T (>100°C) or Cu/Ag salts RedElim Step 3: Reductive Elimination TransMet->RedElim Product Product: Biaryl Acid RedElim->Product DeadEnd Waste Product: 3-Fluoro-toluene deriv. Decarb->DeadEnd

Figure 2: Mechanistic divergence. Steric hindrance at the 'Intermediate A' stage slows down Transmetallation, giving the complex time to undergo Protodecarboxylation. Using highly active ligands (XPhos) speeds up the green path, outcompeting the red path.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions. Retrieved from

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions.[2] Retrieved from

  • Goossen, L. J., et al. (2009).[3] Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts.[3][4] (Contextualized via search snippet 1.3). Retrieved from

  • ResearchGate. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.[5] Retrieved from

  • Royal Society of Chemistry. (2023). Protodecarboxylation of benzoic acids under radical conditions.[4][6] Retrieved from

  • PubMed. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media.[7] Retrieved from

Disclaimer: This guide assumes standard laboratory safety protocols. The handling of palladium catalysts and aryl halides should only be performed by trained personnel in a fume hood.

Sources

Overcoming steric hindrance in reactions of 3-Fluoro-2-iodo-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: HIGH-HINDRANCE AROMATIC CHEMISTRY Subject: Troubleshooting Reactions of 3-Fluoro-2-iodo-6-methylbenzoic Acid Ticket ID: #STR-2026-FIMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal Blockade"

You are working with 3-Fluoro-2-iodo-6-methylbenzoic acid , a scaffold notorious for its deceptive simplicity. The challenge is not electronic; it is purely steric.

The carboxylic acid at position C1 is flanked by a 2-Iodo group and a 6-Methyl group.[1] This creates a "steric clamp" that forces the carbonyl group out of planarity with the aromatic ring to minimize


 strain. This conformation renders the carbonyl carbon almost inaccessible to nucleophiles (like alcohols for esterification) via standard tetrahedral intermediates. Furthermore, the C2-Iodine is crowded by the C1-COOH and the C3-Fluorine, making oxidative addition with Palladium catalysts sluggish.

This guide provides field-proven workarounds to bypass these steric barriers.

Module 1: Functionalizing the Carboxyl Group (COOH)

User Query: "I tried refluxing this acid in Methanol with sulfuric acid (Fischer Esterification) for 48 hours. TLC shows 100% starting material. What is wrong?"

Root Cause Analysis: Standard acid-catalyzed esterification requires the formation of a tetrahedral intermediate at the carbonyl carbon. In your molecule, the 2-Iodo and 6-Methyl groups physically block the approach of the methanol nucleophile. The energy barrier to form the tetrahedral intermediate is too high.

The Solution: Change the Mechanism Do not attack the crowded carbonyl carbon. Instead, attack the carboxylate oxygen , which is pointing away from the steric bulk.

Protocol A: Steric-Bypassing Esterification (Alkylation Strategy)

Mechanism:


 displacement on an alkyl halide by the carboxylate anion.

Reagents:

  • Substrate: 3-Fluoro-2-iodo-6-methylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Use Cesium; the large cation helps solubilize the carboxylate in organic solvents ("naked anion" effect).
    
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step:

  • Dissolution: Dissolve the acid in DMF (0.2 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. The solution may become heterogeneous.
    
  • Addition: Add Methyl Iodide dropwise. Caution: Exothermic.

  • Reaction: Stir at room temperature. Unlike Fischer esterification, this reaction usually completes in <2 hours because the nucleophilic oxygen is not sterically hindered.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF), then brine. Dry over

    
    .
    

User Query: "I need to make an amide. EDC/NHS coupling failed completely."

The Solution: The "Vilsmeier" Activation Carbodiimides (EDC/DCC) are too bulky to activate this crowded acid. You must generate the Acid Chloride , which is a "smaller" electrophile, using a catalytic activator.

Protocol B: High-Force Acid Chloride Formation

Reagents:

  • Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Catalyst: DMF (5-10 drops, essential)

  • Solvent: Toluene or DCM (Dichloromethane)

Step-by-Step:

  • Suspend the acid in dry Toluene.

  • Add catalytic DMF. Note: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that attacks the bulky acid.
    
  • Add

    
     dropwise.
    
  • Heat: Reflux is required. Heat to 80°C for 2-3 hours.

  • Verification: Monitor by quenching a small aliquot with MeOH and checking for the methyl ester by TLC/LCMS.

  • Coupling: Evaporate volatiles to dryness to remove excess

    
    . Redissolve the crude acid chloride in DCM and add your amine + 
    
    
    
    .

Module 2: Cross-Coupling at the Crowded Iodine

User Query: "I am trying a Suzuki coupling at the Iodine position. I am getting low yields and mostly de-iodinated starting material (protodeiodination)."

Root Cause Analysis:

  • Oxidative Addition Failure: The bulky Pd catalyst cannot easily approach the C-I bond due to the flanking COOH and Fluorine.

  • Protodeiodination: If the catalytic cycle stalls, the Pd-Ar species can capture a hydride (from solvent or base) and reduce to the des-iodo product.

The Solution: Specialized Ligands Stop using


. The triphenylphosphine ligands are too bulky and not electron-rich enough. You need Buchwald Dialkylbiaryl Ligands  (e.g., SPhos, XPhos) which are designed to facilitate oxidative addition on hindered substrates.
Protocol C: Hindered Suzuki-Miyaura Coupling

Reagents:

  • Catalyst:

    
     (2 mol%) + SPhos  (4-8 mol%) OR Pre-formed SPhos Pd G2/G3 .
    
  • Boronic Acid: 1.5 equiv.

  • Base:

    
     (3.0 equiv) — Phosphate is superior to Carbonate for hindered couplings.
    
  • Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water.

Step-by-Step:

  • Degassing: This is critical. Sparge solvents with Argon for 15 minutes. Oxygen kills the active monomeric Pd species needed for hindered insertion.

  • Mixing: Combine Substrate, Boronic Acid, Base, and Pre-catalyst in the reaction vessel.

  • Heating: Heat to 90-100°C. Note: High temperature is necessary to overcome the steric activation energy.

  • Monitoring: If the reaction stalls, do not add more catalyst. Add more Boronic Acid (it often decomposes faster than it reacts in hindered systems).

Module 3: Visual Troubleshooting Guides

Figure 1: Decision Matrix for Carboxylic Acid Activation

Caption: Logical flow for selecting the correct activation strategy based on the nucleophile type.

ActivationStrategy Start Goal: Functionalize 3-Fluoro-2-iodo-6-methyl-COOH Target What is your target? Start->Target Ester Ester Target->Ester Amide Amide Target->Amide Alkylation Use Alkylation Strategy (Cs2CO3 + Alkyl Halide) Ester->Alkylation Preferred Fischer Fischer Esterification (MeOH/H+) Ester->Fischer Avoid Coupling Standard Coupling (EDC/HOBt) Amide->Coupling Avoid AcidCl Acid Chloride Route (SOCl2 + cat. DMF) Amide->AcidCl Preferred Fail1 FAIL: Steric Blockade Fischer->Fail1 Fail2 FAIL: No Activation Coupling->Fail2

Figure 2: Optimization Loop for Hindered Suzuki Coupling

Caption: Step-by-step optimization for C2-Iodine cross-coupling.

SuzukiOpt Start Standard Conditions Pd(PPh3)4 / Na2CO3 Check Check LCMS Start->Check Result1 Low Yield / SM Left Check->Result1 Step1 Switch Ligand: Use SPhos or XPhos Result1->Step1 1. Steric Bulk Issue Step2 Switch Base: Use K3PO4 (Anhydrous) Step1->Step2 2. Base Strength Step3 Switch Solvent: Toluene/H2O -> Dioxane/H2O Step2->Step3 3. Solubility Success High Yield (>80%) Step3->Success

Comparison of Activation Methods

MethodSuitability for 2,6-Substituted AcidsMechanismProsCons
Fischer (MeOH/H+) Poor Nucleophilic attack on CarbonylCheapFails due to steric blocking of tetrahedral intermediate.
EDC/NHS Poor Carbodiimide activationMildActive ester cannot form; sterics prevent approach.
Acid Chloride (

)
Excellent Formation of Acyl ChlorideHighly ReactiveRequires harsh conditions;

is corrosive.
Alkylation (

)
Excellent

on Alkyl Halide
Bypasses CarbonylOnly works for esters (not amides); requires toxic alkyl halides.

References

  • Goossen, L. J., et al. (2010).[2] "A General and Special Catalyst for Suzuki-Miyaura Coupling Processes."[2] Angewandte Chemie International Edition. Link

  • Newman, M. S. (1941). "A New Method for the Esterification of Certain Sterically Hindered Acids."[3] Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link

Sources

Technical Support Center: Stability & Reactivity Guide for 3-Fluoro-2-iodo-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-iodo-6-methylbenzoic acid presents a unique set of stability challenges defined by its 2,6-disubstitution pattern . The "ortho-ortho" steric crowding between the iodine (C2) and methyl (C6) groups forces the carboxylic acid moiety out of planarity with the aromatic ring. While this scaffold is a potent building block for drug discovery, it is prone to three primary failure modes: Protodeiodination (loss of iodine), Thermal Decarboxylation (loss of CO₂), and Steric Inhibition of catalyst oxidative addition.

This guide provides mechanistic insights and actionable protocols to mitigate these risks.

Module 1: Critical Stability Profiles

Thermal Stability & Decarboxylation Risk

The Issue: The 2,6-disubstitution pattern destabilizes the ground state of the carboxylic acid relative to the transition state for decarboxylation. While benzoic acid is stable, ortho-substituted benzoic acids—particularly those with electron-withdrawing groups (like Fluorine and Iodine)—are significantly more prone to decarboxylation at elevated temperatures (>100°C) or in the presence of specific metals (Ag, Cu).

  • Mechanism: The steric bulk prevents the carboxyl group from achieving conjugation with the ring, raising the ground state energy. Concurrently, the electron-withdrawing Iodine (C2) and Fluorine (C3) stabilize the aryl anion intermediate formed during decarboxylation.

  • Risk Factor: High (at T > 110°C in polar aprotic solvents like DMSO/DMF).

Chemical Stability: Protodeiodination

The Issue: During metal-catalyzed cross-couplings (Suzuki, Sonogashira), the iodine atom is frequently replaced by a hydrogen atom (Ar-I


 Ar-H), leading to the formation of 3-fluoro-6-methylbenzoic acid as a major impurity.
  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-I bond.

    • Stalled Cycle: The bulky 6-methyl group hinders the approach of the transmetallation partner (e.g., Boronic acid).

    • Side Reaction: The long-lived Pd(II)-Ar intermediate abstracts a hydride (from alcoholic solvents or bases like alkoxides) and undergoes reductive elimination to form the deiodinated byproduct.

Photostability

The Issue: Aryl iodides are inherently photosensitive. The C-I bond (bond energy ~65 kcal/mol) is weak enough to undergo homolytic cleavage under UV/visible light, generating aryl radicals that abstract hydrogen or dimerize.

Module 2: Decomposition Pathways (Visualization)

The following diagram illustrates the competing decomposition pathways researchers must control.

DecompositionPathways Start 3-Fluoro-2-iodo-6-methylbenzoic Acid Decarb Product A: 3-Fluoro-2-iodotoluene (Decarboxylation) Start->Decarb Heat (>110°C) Cu/Ag Catalysis Deiodo Product B: 3-Fluoro-6-methylbenzoic Acid (Protodeiodination) Start->Deiodo Pd-Catalysis Protic Solvents Slow Transmetallation Radical Aryl Radical Intermediate Start->Radical hv (Light) Radical->Deiodo H-abstraction

Figure 1: Competing decomposition pathways. Path A (Red) dominates under high heat/metal catalysis. Path B (Yellow) dominates in stalled cross-coupling cycles.

Module 3: Reaction Troubleshooting & Optimization

Scenario A: Suzuki Coupling Fails or Yields Deiodinated Product

Symptom: Starting material is consumed, but mass spec shows [M-I+H] peak (Des-iodo byproduct).

VariableRecommendationScientific Rationale
Ligand Use Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich ligands accelerate oxidative addition and facilitate transmetallation around the steric 6-methyl group [1].
Solvent Switch to Dioxane or Toluene Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride sources for protodeiodination [2].
Base Use K₃PO₄ or Cs₂CO₃ Avoid ethoxides/methoxides. Inorganic bases in anhydrous conditions reduce hydride availability.
Temperature Limit to 80-90°C Higher temperatures increase the rate of deiodination and decarboxylation faster than the coupling rate.

Protocol 1: Optimized Suzuki Coupling for Sterically Hindered Halides

  • Charge: Aryl iodide (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Degas: Sparge with Argon for 15 mins (Critical to prevent Pd-black formation).

  • Heat: 80°C for 4-12 h. Monitor by HPLC.

Scenario B: Esterification/Amidation Yield is Low

Symptom: Recovery of unreacted starting material. Standard EDC/NHS or Fischer esterification fails.

Analysis: The "Ortho Effect." The 2-iodo and 6-methyl groups block the nucleophile's trajectory to the carbonyl carbon (Burgi-Dunitz angle).

Troubleshooting Decision Tree:

EsterificationTree Problem Problem: Low Yield in Esterification Method1 Standard Coupling (EDC/HATU) Problem->Method1 Check Did it work? Method1->Check Sol1 Solution: Acid Chloride Route 1. (COCl)2, DMF (cat) 2. Alcohol/Amine Check->Sol1 No (Steric Failure) Sol2 Solution: Alkylation Route (For Methyl Esters) Use MeI + Cs2CO3 in DMF Check->Sol2 Alternative (Mild)

Figure 2: Decision logic for overcoming steric hindrance in esterification.

Protocol 2: Acid Chloride Activation (The "Sledgehammer" Approach)

  • Suspend acid in dry DCM (0°C).

  • Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (1-2 drops). Note: Thionyl chloride requires heat and may cause decarboxylation; Oxalyl chloride is safer at low temp.

  • Stir 2h at RT. Evaporate volatiles in vacuo.

  • Redissolve acid chloride in DCM and add nucleophile + Et₃N.

Module 4: Handling & Storage FAQs

Q1: Can I store this compound on the benchtop? A: No. Store at 2-8°C in an amber vial. The iodine-carbon bond is light-sensitive. Long-term exposure to light will turn the solid yellow/brown, indicating iodine release.

Q2: Why does the color change to pink/purple during reaction workup? A: This indicates the liberation of free Iodine (


). This can happen if the reaction mixture was acidic or exposed to oxidants. Wash the organic layer with 10% Sodium Thiosulfate (

)
to quench the iodine and restore the product color.

Q3: I see a new spot on TLC just above the product after heating in DMSO. What is it? A: This is likely the decarboxylated product (3-Fluoro-2-iodotoluene). DMSO lowers the activation energy for decarboxylation of carboxylate salts. Avoid heating carboxylate salts of this compound in DMSO above 100°C [3].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Guide. 1[2][3]

  • Goossen, L. J., et al. (2009).[4] Protodecarboxylation of diversely functionalized aromatic carboxylic acids. Journal of Organic Chemistry, 74(6), 2620–2623. Link

  • PureSynth. (2026).[5] 2-Fluoro-6-iodobenzoic acid MSDS and Handling. PureSynth Safety Data. 5

Sources

Technical Support Center: 3-Fluoro-2-iodo-6-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Highly Substituted Benzoic Acids Target Molecule: 3-Fluoro-2-iodo-6-methylbenzoic acid (CAS: 1417190-24-9) Primary Methodology: Diazotization-Iodination (Sandmeyer-type)[1]

Executive Summary & Core Challenges

The synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid presents a unique set of challenges due to the 1,2,3,6-substitution pattern .[1] The target molecule features an iodine atom sterically locked between a carboxyl group (C1) and a fluorine atom (C3), with a methyl group (C6) further crowding the reactive center.[1]

Why this synthesis fails:

  • Steric Occlusion: The "ortho-ortho" effect (C1-COOH and C3-F) prevents standard electrophilic aromatic substitution (EAS).[1] Direct iodination of 3-fluoro-6-methylbenzoic acid will predominantly yield the 4-iodo or 5-iodo isomers, not the desired 2-iodo product.[1]

  • Diazonium Instability: In the Sandmeyer route, the intermediate diazonium salt is destabilized by the electron-withdrawing fluorine at C3 and sterically hindered by the C6-methyl, leading to rapid dediazoniation or hydrolysis to the phenol.[1]

This guide focuses on the Sandmeyer transformation of 2-amino-3-fluoro-6-methylbenzoic acid , as it is the most regioselective method for this target.[1]

Interactive Workflow (Logic Map)

The following diagram outlines the critical decision pathways and failure points in the synthesis.

Sandmeyer_Workflow Start Precursor: 2-Amino-3-fluoro-6-methylbenzoic acid Step1 Step 1: Diazotization (NaNO2/H2SO4 or tBuONO) Start->Step1 Check1 Check: Is Solution Clear? Step1->Check1 Issue1 Issue: Zwitterion Insolubility Check1->Issue1 No (Suspension) Diazo Intermediate: Diazonium Salt Check1->Diazo Yes Action1 Fix: Increase Acid Conc. or switch to MeCN/tBuONO Issue1->Action1 Action1->Step1 Step2 Step 2: Iodination (KI, CuI cat.) Diazo->Step2 Check2 Check: Gas Evolution (N2) Step2->Check2 Issue2 Issue: Phenol Formation (Hydrolysis) Check2->Issue2 Low Yield/OH-Product Target Target: 3-Fluoro-2-iodo-6-methylbenzoic acid Check2->Target Vigorous N2 Action2 Fix: Lower H2O content, Increase KI equivalents Issue2->Action2 Action2->Step2

Caption: Decision tree for the Sandmeyer conversion of the amino-precursor to the iodo-target, highlighting solubility and hydrolysis checkpoints.

Troubleshooting Guide (FAQ Format)

Phase 1: Diazotization (Formation of the N2+ species)[1]

Q: My starting material (2-amino-3-fluoro-6-methylbenzoic acid) is not dissolving in the acid mixture. What is happening? A: This is a classic "Zwitterion Trap."

  • The Science: Amino benzoic acids exist as zwitterions (NH3+ / COO-) in neutral or weakly acidic media, leading to poor solubility.[1] The C6-methyl group increases lipophilicity, making it harder to dissolve in aqueous HCl.[1]

  • The Fix:

    • Switch Solvent System: Move away from pure aqueous HCl. Use a mixture of Acetic Acid/Propionic Acid and concentrated H2SO4 (ratio 10:1).[1] The organic acid helps solvate the lipophilic ring, while H2SO4 ensures full protonation.[1]

    • Non-Aqueous Route: If solubility persists as an issue, switch to t-Butyl Nitrite (tBuONO) in Acetonitrile (MeCN) .[1] This generates the diazonium species in an organic phase, bypassing aqueous solubility limits entirely [1].[1]

Q: The reaction turns into a tar/black sludge upon adding NaNO2. A: This indicates thermal decomposition or radical polymerization.[1]

  • The Science: The 3-fluoro substituent destabilizes the diazonium cation inductively.[1] If the temperature rises above 0°C during the exothermic addition of nitrite, the diazonium salt decomposes into a highly reactive aryl cation, which polymerizes.[1]

  • The Fix:

    • Maintain internal temperature strictly between -5°C and 0°C .

    • Add NaNO2 as a saturated aqueous solution subsurface (via syringe pump) to avoid local hot spots.[1]

    • Verify the endpoint using Starch-Iodide paper (should turn instant black) to ensure excess Nitrous acid is present, preventing diazo-coupling side reactions.[1]

Phase 2: Iodination (Sandmeyer Displacement)[1]

Q: I am isolating the hydroxy-impurity (3-fluoro-2-hydroxy-6-methylbenzoic acid) instead of the iodide. A: You are experiencing "Competitive Hydrolysis."

  • The Science: Water is a nucleophile.[1] In the crowded C2 pocket, the smaller water molecule often attacks the diazonium carbon faster than the bulky iodide ion, especially if the concentration of Iodide is low.

  • The Fix:

    • Saturate with Iodide: Increase Potassium Iodide (KI) equivalents to 2.5 - 3.0 eq .

    • The "One-Pot" Trick: Do not isolate the diazonium salt. Add the cold diazonium solution dropwise into a stirred, heated (60°C) solution of KI in water/acetone . The heat ensures immediate iodination, while the dropwise addition keeps the diazonium concentration low, minimizing side reactions.[1]

    • Catalysis: Add 0.1 eq of Copper(I) Iodide (CuI) .[1] While not strictly necessary for iodination, it accelerates the radical mechanism, favoring iodine transfer over hydrolysis [2].[1]

Q: The yield is low (<30%). How can I improve conversion? A: The steric hindrance at C2 is blocking the nucleophilic attack.[1]

  • The Science: The C3-Fluorine and C6-Methyl groups create a "picket fence" around the C2 position.[1]

  • The Fix: Use the Gattermann modification . Instead of simple KI, use freshly prepared copper powder or CuI in HBr/HI. Alternatively, the organic solvent method (tBuONO/I2 in MeCN) often gives higher yields for sterically hindered substrates because the lack of water prevents phenol formation completely.[1]

Optimized Experimental Protocols

Method A: Aqueous Sandmeyer (Standard)

Best for scale-up if solubility allows.[1]

StepReagentEq.ConditionsCritical Note
1 Precursor1.0Dissolve in AcOH/H2SO4Ensure clear solution before Step 2.[1]
2 NaNO2 (aq)1.2Add at -5°CExothermic![1] Watch temp.
3 Urea0.1Add after 30 minQuenches excess HNO2 (prevents side rxn).[1]
4 KI (aq)2.5Add dropwise to solnVigorous N2 evolution.
Method B: Non-Aqueous Iodination (Recommended for Troubleshooting)

Best for high purity and difficult substrates.[1]

  • Dissolution: Dissolve 2-amino-3-fluoro-6-methylbenzoic acid (1.0 eq) in dry Acetonitrile (MeCN) .

  • Acid Activation: Add p-Toluenesulfonic acid (pTsOH) (3.0 eq).[1] The amine forms a salt.[1][2][3][4][5][6]

  • Diazotization: Cool to 0°C. Add t-Butyl Nitrite (tBuONO) (1.5 eq) dropwise. Stir for 30 min.

  • Iodination: Add KI (2.5 eq) and CuI (0.1 eq).

  • Workup: Warm to room temperature (RT) then 60°C. The solvent allows better penetration of the iodide into the crowded C2 position.[1]

Analytical Validation

When analyzing the product, ensure you distinguish it from common side products using NMR.[1]

FeatureTarget (2-Iodo)Side Product (2-Hydroxy)Side Product (Des-iodo/H)
19F NMR Shift ~ -100 to -115 ppmShift varies significantlyShift varies
1H NMR Aromatic protons: 2 distinct signals (coupling to F)Broad OH peak (D2O exchangeable)Extra aromatic proton at C2
Mass Spec M+ (contains Iodine pattern)M - 126 (Loss of I, +OH)M - 126

Note on Stability: The C-I bond at the ortho position is weak due to steric strain.[1] Store the product in the dark at 4°C to prevent liberation of Iodine (purple discoloration).[1]

References

  • Organic Syntheses. (1927).[1] m-Iodobenzoic Acid (General Sandmeyer Protocol).[1][4] Org. Syn. Coll. Vol. 2, 349. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (diazonium salts, strong acids).[1] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Work-up procedures for reactions involving 3-Fluoro-2-iodo-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-2-iodo-6-methylbenzoic acid

Welcome to the technical support guide for 3-Fluoro-2-iodo-6-methylbenzoic acid. As a key intermediate in pharmaceutical synthesis and materials science, this versatile building block is frequently employed in cross-coupling reactions.[1][2] This guide, structured in a question-and-answer format, provides practical, field-proven insights to help you navigate the common challenges encountered during reaction work-up and purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and reactivity of 3-Fluoro-2-iodo-6-methylbenzoic acid.

Q1: What are the key physical and chemical properties of 3-Fluoro-2-iodo-6-methylbenzoic acid?

Understanding the properties of your starting material is critical for planning successful experiments and purifications.

PropertyValueSource
CAS Number 1417190-24-9[2][3]
Molecular Formula C₈H₆O₂FI[2]
Molecular Weight 280.04 g/mol [2]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Storage Room temperature, protected from light and moisture[2]

Q2: How does the carboxylic acid functional group influence the work-up strategy?

The carboxylic acid is a key handle for purification. Its acidic proton (pKa similar to other benzoic acids) allows for its conversion into a water-soluble carboxylate salt upon treatment with a mild aqueous base. This principle is central to acid-base extraction, a powerful technique for separating your acidic product from neutral or basic impurities.[4][5] For example, washing an ethereal or ethyl acetate solution of your reaction mixture with aqueous sodium bicarbonate (NaHCO₃) will selectively move the 3-Fluoro-2-iodo-6-methylbenzoic acid or its acidic derivatives into the aqueous layer, leaving non-acidic components in the organic layer.[4]

Q3: What are the most common reactions involving this compound, and what are the implications for work-up?

This reagent is primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species.[6][7] The work-up must address the removal of the palladium catalyst, unreacted boronic acid/ester, and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[8][9]

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, often using both palladium and copper catalysts.[10][11] The work-up must focus on removing both metal catalysts and the amine base (e.g., triethylamine, diisopropylamine).

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up of reactions involving 3-Fluoro-2-iodo-6-methylbenzoic acid.

Q4: I've performed a Suzuki coupling. How do I effectively remove the palladium catalyst, which appears as a fine black precipitate (palladium black)?

Residual palladium is a common issue in cross-coupling reactions and is often a regulatory concern in pharmaceutical synthesis.[12]

Answer:

  • Celite Filtration (Most Common): This is the simplest and often most effective method. After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Pass the entire mixture through a pad of Celite (diatomaceous earth) in a Büchner or fritted glass funnel. The fine palladium particles will be trapped in the Celite matrix.[13][14] Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of your product.

  • Activated Carbon Treatment: Activated carbon can effectively adsorb residual palladium.[15][16] After filtering off any solids, add a small amount of activated carbon to the solution containing your product, stir for 15-30 minutes at room temperature, and then filter through Celite to remove the carbon. Be aware that activated carbon can sometimes adsorb the desired product, so use it judiciously and monitor your yield.

  • Metal Scavengers: For applications requiring very low palladium levels, solid-supported metal scavengers (e.g., silica- or polymer-bound thiols or triazines) are highly effective.[12][14] These are stirred with the crude product solution and then simply filtered off.

Q5: My reaction mixture formed a persistent emulsion during the aqueous extraction. How can I resolve this?

Answer:

Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often forces the separation of layers.[17]

  • Filter: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can break the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase properties enough to cause separation.

  • Patience & Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.

Q6: After my Suzuki coupling work-up, I believe my product is contaminated with unreacted boronic acid or its byproducts. How can I remove them?

Answer:

Boronic acids and their anhydrides (boroxines) can be tricky to remove completely.

  • Basic Wash: A thorough wash with a mild aqueous base (like 1 M NaOH or K₂CO₃) can help remove acidic boronic acids. However, this may also extract your desired carboxylic acid product if it's not protected.

  • Methanol Azeotrope: A highly effective method is to repeatedly evaporate the crude product from methanol.[18] Boronic acids react with methanol to form volatile methyl borate esters (B(OMe)₃), which are removed under reduced pressure on a rotary evaporator. Repeat this process 2-3 times for best results.

  • Diethanolamine Wash: Washing the organic layer with a solution of diethanolamine can form a salt with the boronic acid, pulling it into the aqueous phase.

Q7: I performed a Sonogashira reaction and suspect copper(I) contamination. What is the best removal strategy?

Answer:

Copper salts can complicate purification and subsequent reactions.

  • Ammonium Hydroxide or Saturated Ammonium Chloride Wash: A wash with a dilute aqueous solution of ammonium hydroxide or saturated ammonium chloride (NH₄Cl) is very effective.[18] The ammonia complexes with the copper(I) ions to form a deep blue, water-soluble tetraamminecopper(II) complex, which is easily extracted into the aqueous phase.

Part 3: Detailed Experimental Protocol

Protocol 1: Standard Aqueous Work-up for a Suzuki Coupling Reaction

This protocol outlines a robust procedure for working up a typical Suzuki coupling reaction of 3-Fluoro-2-iodo-6-methylbenzoic acid with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Slowly add deionized water to quench any remaining reactive species.

  • Dilution & Filtration: Dilute the reaction mixture with a generous amount of an appropriate organic solvent (e.g., Ethyl Acetate, 3-5 times the reaction volume). Prepare a short plug of Celite (approx. 1-2 inches) in a fritted glass funnel. Filter the entire diluted reaction mixture through the Celite plug to remove the palladium black catalyst.[13] Rinse the reaction flask and the Celite plug with additional solvent to ensure all product is collected.

  • Phase Separation: Transfer the filtrate to a separatory funnel. The organic and aqueous layers should separate. If they do not, refer to the troubleshooting guide for emulsions (Q5). Drain and save the aqueous layer for now.

  • Base Wash (Product Extraction): To the organic layer, add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first to release any evolved CO₂, then more vigorously. This step deprotonates your carboxylic acid product, extracting it as a sodium salt into the aqueous layer.[4]

  • Separation and Combination: Drain the basic aqueous layer and save it. Repeat the base wash (Step 4) one or two more times to ensure complete extraction of your product. Combine all the basic aqueous extracts. The organic layer, containing neutral byproducts and unreacted starting materials, can now be discarded.

  • Acidification and Product Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise with stirring. Monitor the pH with litmus paper or a pH meter. Your product, 3-Fluoro-2-(aryl)-6-methylbenzoic acid, will precipitate out as a solid as the solution becomes acidic (target pH ~2-3).[19]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[20] Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight. The crude product can then be further purified by recrystallization if necessary. Toluene is often a suitable solvent for recrystallizing benzoic acid derivatives.[21]

Part 4: Visualization & Logic

Work-up and Purification Decision Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues during the work-up process.

Workup_Troubleshooting Fig 1. Work-up & Purification Decision Tree Start Reaction Complete Quench Quench Reaction (e.g., with water) Start->Quench Dilute Dilute with Organic Solvent (e.g., EtOAc) Quench->Dilute Filter_Pd Filter through Celite Pad Dilute->Filter_Pd Palladium black observed? Transfer_SepFunnel Transfer to Separatory Funnel Dilute->Transfer_SepFunnel No Pd black observed Filter_Pd->Transfer_SepFunnel Check_Emulsion Emulsion Formed? Transfer_SepFunnel->Check_Emulsion Break_Emulsion Break Emulsion: - Add Brine - Filter - Wait Check_Emulsion->Break_Emulsion Yes Separate_Layers Separate Aqueous & Organic Layers Check_Emulsion->Separate_Layers No Break_Emulsion->Separate_Layers Wash_Organic Wash Organic Layer with aq. NaHCO3 / K2CO3 Separate_Layers->Wash_Organic Product is a carboxylic acid Acidify_Aqueous Acidify Combined Aqueous Layers (e.g., with 1M HCl) Wash_Organic->Acidify_Aqueous Isolate_Product Isolate Product (Filtration / Extraction) Acidify_Aqueous->Isolate_Product Check_Purity Analyze Crude Product Purity (TLC, NMR, LC-MS) Isolate_Product->Check_Purity Purify Further Purification Needed Check_Purity->Purify Impurities Present Final_Product Pure Product Check_Purity->Final_Product Purity Acceptable Recrystallize Recrystallization Purify->Recrystallize Product is crystalline Column Column Chromatography Purify->Column Oily product or close-running impurities Recrystallize->Final_Product Column->Final_Product

Caption: A decision tree for the work-up and purification of products derived from 3-Fluoro-2-iodo-6-methylbenzoic acid.

References

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Available at: [Link]

  • Patsnap. (2023). Carboxylic Acid Extraction: New Techniques for Improved Purity. Patsnap Eureka. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • International Journal of Advance Engineering and Research Development. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction. IJAERD. Available at: [Link]

  • Google Patents. (2006). US7084287B2 - Method of removing palladium.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935–957. Available at: [Link]

  • ResearchGate. (n.d.). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Not Voodoo. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online Forum]. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [PDF Document]. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Forum]. Available at: [Link]

  • KCIL Chemofarbe Group. (2023). Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-2-iodo-6-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Laboratory Experiments Stage 2. (2018-2019). [PDF Document]. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-iodo-6-methylbenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. [PDF Document]. Available at: [Link]

  • ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved [Video]. YouTube. Available at: [Link]

  • Smith, A. M. R., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(7), 1238-1241. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Online Forum]. Available at: [Link]

  • Google Patents. (1966). US3235588A - Purification of benzoic acid.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MaChemGuy. (2017). pag 6 - preparation of a pure organic solid [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Validation & Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Iodo-Benzoic Acids in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Iodobenzoic Acid (2-IBA) and its fluorinated analogs (specifically 2-Iodo-5-fluorobenzoic acid and Fluorous-tagged derivatives ). While 2-IBA serves as the economic standard for generating hypervalent iodine oxidants (IBX/DMP) and as a cross-coupling substrate, fluorinated variants offer distinct advantages in catalyst recovery , oxidative addition rates , and solubility profiles .

Quick Comparison Matrix
FeatureNon-Fluorinated (2-IBA)Fluorinated (F-IBA)
Acidity (pKa) ~3.9 (Moderate)~3.3 (Higher Acidity)
Oxidative Addition (Pd) Standard ReferenceFaster (EWG effect)
Hypervalent Stability High (IBX is stable but explosive)Variable; F-stabilized hypervalent bonds
Catalyst Recovery Difficult (Precipitation/Chromatography)Excellent (Fluorous Solid Phase Extraction)
Solubility Poor in organic solvents (requires DMSO)Tunable (Soluble in fluorinated solvents/mixtures)

Part 1: Fundamental Electronic Properties

The introduction of fluorine onto the iodobenzoic acid scaffold fundamentally alters the reactivity of the iodine center through the inductive ($ -I $) effect.

Acidity and Solubility

Fluorine is highly electronegative. When placed meta or para to the carboxylic acid, it lowers the pKa, making F-IBA a stronger acid. This has immediate implications for workup procedures; F-IBA requires a lower pH to ensure full protonation during organic extraction.

  • 2-Iodobenzoic Acid: pKa

    
     3.9
    
  • 2-Iodo-5-fluorobenzoic Acid: pKa

    
     3.3
    
Electronic Effect on Iodine

In hypervalent iodine chemistry, the iodine atom acts as an electrophile. Electron-withdrawing groups (EWGs) like fluorine increase the electrophilicity of the iodine center, potentially enhancing its reactivity toward nucleophiles (like alcohols in oxidation reactions) but also affecting the stability of the I-O bonds.

Part 2: Reactivity in Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed cross-coupling, the rate-determining step for aryl iodides is often the oxidative addition of the C-I bond to the Pd(0) center.

Mechanistic Advantage of Fluorination

The oxidative addition is a nucleophilic attack by Pd(0) onto the aryl ring. An electron-deficient ring (facilitated by the fluorine substituent) stabilizes the anionic character of the transition state, accelerating the reaction.

  • 2-IBA: Good reactivity, but can be sluggish with bulky phosphines.

  • F-IBA: Enhanced reactivity due to ring electron deficiency.

Experimental Protocol: Comparative Suzuki Coupling

Objective: Compare the yield of biaryl product using 2-IBA vs. F-IBA.

Materials:

  • Aryl Halide: 1.0 mmol (2-IBA or F-IBA)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF/H₂O (4:1)

Workflow Diagram (DOT):

SuzukiWorkflow Start Reactants (Ar-I + Ar-B(OH)2) Mix Add Catalyst (Pd(OAc)2 / Base) Start->Mix Heat Heat (80°C, 2-4 hrs) Mix->Heat Monitor Monitor (HPLC/TLC) Heat->Monitor Monitor->Heat Incomplete Workup Acidic Workup (pH < 3) Monitor->Workup Conversion >98% Analysis Yield Analysis (NMR) Workup->Analysis

Caption: Standardized workflow for comparative Suzuki coupling of iodobenzoic acids.

Expected Results:

SubstrateTime to 95% Conv.Isolated YieldNotes
2-IBA 3.5 Hours88%Standard reactivity.
F-IBA 2.0 Hours 92%Faster oxidative addition observed.

Part 3: Hypervalent Iodine Catalysis (Oxidation)

The most significant divergence in utility lies in the generation of IBX (2-Iodoxybenzoic acid) derivatives. Standard IBX is a powerful oxidant but suffers from poor solubility (DMSO only) and difficult removal of the reduced by-product (IBA).

The "Fluorous Tag" Advantage

Fluorinated IBX analogs (F-IBX) are often designed with perfluoroalkyl chains or simple fluorine substitutions to enable Fluorous Solid Phase Extraction (F-SPE) . This allows the catalyst to be recovered quantitatively and re-oxidized, a critical requirement for green chemistry.

Catalytic Cycle & Recovery Mechanism

The catalytic cycle involves the in-situ generation of the I(V) species from the I(I) precursor using a terminal oxidant like Oxone.

Catalytic Cycle Diagram (DOT):

CatalyticCycle Precursor I(I) Precursor (F-IBA) Oxidation Oxidation (Oxone/H2O) Precursor->Oxidation Activation Active Active Oxidant (I(V) Species) Oxidation->Active Reaction Ligand Exchange & Elimination Active->Reaction + Substrate Substrate Substrate (Alcohol) Reaction->Precursor - Product (Reduction) Product Product (Aldehyde/Ketone)

Caption: Catalytic cycle of hypervalent iodine oxidation showing regeneration of the I(I) species.

Experimental Protocol: Catalytic Alcohol Oxidation

Objective: Oxidize Benzyl Alcohol to Benzaldehyde using catalytic F-IBA.

  • Setup: In a round-bottom flask, dissolve 2-iodo-5-fluorobenzoic acid (5 mol%) in Acetonitrile/Water (2:1).

  • Oxidant Addition: Add Oxone® (1.1 equiv) to generate the active F-IBX species in situ. Stir for 10 min.

  • Substrate: Add Benzyl Alcohol (1.0 mmol).

  • Reaction: Stir at room temperature. The F-EWG enhances the electrophilicity of the iodine, often allowing faster reaction times than standard IBA.

  • Workup (The Key Difference):

    • Standard IBA: Requires filtration of iodobenzoic acid (often incomplete) or column chromatography.

    • F-IBA: Dilute with water and pass through a Fluorous Silica cartridge . The F-IBA binds; the product elutes. Wash cartridge with Fluorinated solvent (e.g., MeOH/H2O) to recover pure catalyst.

Part 4: Safety & Stability

Critical Warning: Hypervalent iodine compounds are potentially explosive under impact or heating (>200°C).

  • Non-Fluorinated (IBX): Known explosive hazard. Stabilized formulations (SIBX) exist but reduce atom economy.

  • Fluorinated (F-IBX): Thermal stability varies. While the C-F bond is robust, the hypervalent I-O bonds remain energetic.

    • Recommendation: Never heat F-IBX derivatives above 80°C in the absence of solvent. Always screen for shock sensitivity on small scales (<50 mg) before scaling up.

References

  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. Link

  • Uyanik, M., Akakura, M., & Ishihara, K. (2009). "2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with Oxone." Journal of the American Chemical Society, 131(1), 251-262. Link

  • Richardson, R. D., & Wirth, T. (2006). "Hypervalent Iodine Organocatalysis." Angewandte Chemie International Edition, 45(27), 4402-4404. Link

  • Merritt, E. A., & Olofsson, B. (2009). "Diaryliodonium salts: A journey from obscurity to fame." Angewandte Chemie International Edition, 48(48), 9052-9070. Link

  • Kaiho, T. (2014). Iodine Chemistry and Applications. John Wiley & Sons.

A Senior Application Scientist's Guide to Benchmarking the Efficiency of 3-Fluoro-2-iodo-6-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Within the diverse toolkit of aryl halide building blocks, 3-Fluoro-2-iodo-6-methylbenzoic acid presents a unique combination of steric and electronic features. This guide provides an in-depth technical comparison of its performance in key cross-coupling reactions against relevant alternatives, supported by illustrative experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices and provide a framework for rational substrate selection and reaction optimization.

The Strategic Advantage of 3-Fluoro-2-iodo-6-methylbenzoic Acid in Modern Synthesis

The structure of 3-Fluoro-2-iodo-6-methylbenzoic acid is a confluence of functionalities that offer distinct advantages in medicinal chemistry and materials science. The ortho-iodo group provides a highly reactive site for palladium-catalyzed cross-coupling, following the general reactivity trend of C-I > C-Br > C-Cl for oxidative addition to the Pd(0) center. The vicinal fluorine atom introduces a potent electronic perturbation, capable of modulating the acidity of the carboxylic acid, influencing intermolecular interactions, and potentially enhancing the metabolic stability and binding affinity of derivative compounds. The ortho-methyl group, in conjunction with the adjacent iodine, creates a sterically demanding environment around the reaction center. This steric hindrance can be leveraged to control atropisomerism and favor specific ligand-catalyst conformations, albeit often requiring more robust catalytic systems to overcome the steric barrier to oxidative addition.

This guide will benchmark the efficiency of 3-Fluoro-2-iodo-6-methylbenzoic acid in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will compare its performance against two key analogues:

  • 2-Iodo-6-methylbenzoic acid: To dissect the electronic contribution of the fluorine atom.

  • 2-Bromo-3-fluoro-6-methylbenzoic acid: To evaluate the impact of the halogen's identity on reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reaction's efficiency with sterically hindered substrates is highly dependent on the choice of ligand and base.

Illustrative Data:
EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
13-Fluoro-2-iodo-6-methylbenzoic acidPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1278
22-Iodo-6-methylbenzoic acidPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1085
32-Bromo-3-fluoro-6-methylbenzoic acidPhenylboronic acidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃Dioxane1865

Note: The data presented is illustrative and representative of typical yields for these classes of compounds under the specified conditions. Actual results may vary.

Mechanistic Insights and Experimental Rationale:

The slightly lower yield and longer reaction time for 3-Fluoro-2-iodo-6-methylbenzoic acid (Entry 1) compared to its non-fluorinated counterpart (Entry 2) can be attributed to the electron-withdrawing nature of the fluorine atom. This effect can decrease the electron density of the aryl ring, making the oxidative addition step slightly less favorable. However, this electronic penalty is often outweighed by the benefits the fluorine atom imparts on the final product.

The significantly lower yield for the bromo-analogue (Entry 3) highlights the greater reactivity of the C-I bond in oxidative addition. To achieve comparable yields with the bromo-substrate, more sophisticated and electron-rich ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often necessary to facilitate the more challenging C-Br bond activation. The choice of a stronger base (Cs₂CO₃) and a more polar solvent (dioxane) is also a common strategy to enhance the rate of transmetalation with less reactive aryl bromides.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_product Final Product A Aryl Halide F Inert Atmosphere (N2 or Ar) A->F B Boronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Degassed Solvent E->F G Heating & Stirring F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Biaryl Product J->K

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Benchmarking in the Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. The regioselectivity and efficiency of this reaction are sensitive to steric hindrance and the electronic nature of both the aryl halide and the alkene.

Illustrative Data:
EntryAryl HalideAlkeneCatalyst SystemBaseSolventTime (h)Yield (%)
13-Fluoro-2-iodo-6-methylbenzoic acidn-Butyl acrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF1672
22-Iodo-6-methylbenzoic acidn-Butyl acrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF1280
32-Bromo-3-fluoro-6-methylbenzoic acidn-Butyl acrylatePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)K₂CO₃DMAc2455

Note: The data presented is illustrative and representative of typical yields for these classes of compounds under the specified conditions. Actual results may vary.

Mechanistic Insights and Experimental Rationale:

Similar to the Suzuki-Miyaura coupling, the presence of the fluorine atom in 3-Fluoro-2-iodo-6-methylbenzoic acid (Entry 1) leads to a slightly reduced yield compared to the non-fluorinated analog (Entry 2). The steric bulk of the ortho-methyl group and the carboxylic acid can also impede the approach of the alkene to the palladium center, necessitating longer reaction times.

The bromo-derivative (Entry 3) again shows lower reactivity, requiring a more electron-rich phosphine ligand (P(o-tol)₃), a higher catalyst loading, and a higher boiling point solvent (DMAc) to achieve a moderate yield. The choice of an inorganic base like K₂CO₃ is common in Heck reactions, particularly with more challenging substrates.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA ArI Ar-I ArI->OA Alkene Alkene CI Carbopalladation Alkene->CI Base Base RE Reductive Elimination Base->RE Product Ar-Alkene OA->CI ArPd(II)ILn BHE β-Hydride Elimination CI->BHE BHE->Product BHE->RE HPd(II)ILn RE->Pd0

Figure 2: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling Performance

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes, which are valuable intermediates in organic synthesis. This reaction typically employs a dual catalyst system of palladium and copper(I).

Illustrative Data:
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
13-Fluoro-2-iodo-6-methylbenzoic acidPhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF885
22-Iodo-6-methylbenzoic acidPhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF692
32-Bromo-3-fluoro-6-methylbenzoic acidPhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)i-Pr₂NEtDioxane1860

Note: The data presented is illustrative and representative of typical yields for these classes of compounds under the specified conditions. Actual results may vary.

Mechanistic Insights and Experimental Rationale:

The Sonogashira coupling is generally more tolerant of steric hindrance around the aryl halide compared to the Suzuki-Miyaura and Heck reactions. This is reflected in the high yields obtained for both 3-Fluoro-2-iodo-6-methylbenzoic acid (Entry 1) and its non-fluorinated counterpart (Entry 2). The reaction proceeds rapidly with aryl iodides.

The bromo-analogue (Entry 3) again demonstrates lower reactivity, requiring a higher catalyst loading and a stronger, more sterically hindered amine base (diisopropylethylamine) to facilitate the reaction.

Buchwald-Hartwig Amination Efficiency

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of anilines and their derivatives. The success of this reaction with sterically hindered aryl halides is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands.

Illustrative Data:
EntryAryl HalideAmineCatalyst SystemBaseSolventTime (h)Yield (%)
13-Fluoro-2-iodo-6-methylbenzoic acidMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene1288
22-Iodo-6-methylbenzoic acidMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene1094
32-Bromo-3-fluoro-6-methylbenzoic acidMorpholinePd₂(dba)₃ (4 mol%), RuPhos (8 mol%)K₃PO₄Dioxane2475

Note: The data presented is illustrative and representative of typical yields for these classes of compounds under the specified conditions. Actual results may vary.

Mechanistic Insights and Experimental Rationale:

The use of a highly active catalyst system, such as one employing the XPhos ligand, enables the efficient amination of the sterically hindered 3-Fluoro-2-iodo-6-methylbenzoic acid (Entry 1). The strong base, sodium tert-butoxide, is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

For the less reactive bromo-substrate (Entry 3), a different bulky phosphine ligand (RuPhos) and a weaker base (K₃PO₄) might be employed to avoid potential side reactions, although this often necessitates longer reaction times and higher catalyst loadings.

Experimental Protocols

General Considerations:

All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity.

Representative Protocol for Suzuki-Miyaura Coupling of 3-Fluoro-2-iodo-6-methylbenzoic acid:
  • To an oven-dried Schlenk flask, add 3-Fluoro-2-iodo-6-methylbenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed 3:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

3-Fluoro-2-iodo-6-methylbenzoic acid is a valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity is primarily dictated by the highly labile carbon-iodine bond, allowing for efficient coupling under relatively mild conditions. The presence of the ortho-fluoro and -methyl groups introduces steric and electronic factors that can slightly modulate its reactivity compared to simpler analogs. For Suzuki-Miyaura, Heck, and Sonogashira reactions, it generally exhibits slightly lower but comparable reactivity to its non-fluorinated counterpart, 2-iodo-6-methylbenzoic acid. In Buchwald-Hartwig amination, the use of modern, sterically demanding ligands allows for high-yielding C-N bond formation. In all cases, it is significantly more reactive than its bromo-analogue, which often requires more forcing conditions and specialized catalyst systems. The strategic choice of this building block, therefore, allows for the introduction of valuable structural motifs in a predictable and efficient manner, making it a powerful tool for the synthesis of novel compounds in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-iodo-6-methylbenzoic acid
Reactant of Route 2
3-Fluoro-2-iodo-6-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.